molecular formula C8H6N2O2 B1312353 Pyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 55899-41-7

Pyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B1312353
CAS No.: 55899-41-7
M. Wt: 162.15 g/mol
InChI Key: MTPOAZCBBRPRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPOAZCBBRPRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453357
Record name Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-41-7
Record name Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on Pyrazolo[1,5-a]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This bicyclic system, an isomer of azaindole, serves as a core structure in numerous compounds with therapeutic potential. This technical guide focuses specifically on the properties of Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a particular isomer of this family. While research on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes is extensive, detailed information specifically on the 4-carboxylic acid derivative is limited. This document aims to consolidate the available data on its chemical and physical properties, synthesis, and potential biological relevance, while also highlighting areas where further research is needed.

Core Properties of this compound

Currently, detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the basic chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 55899-41-7
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol

Table 2: Computed Physicochemical Properties

PropertyValue
Heavy Atom Count 12
Aromatic Heavy Atom Count 9
Fraction Csp3 0.0
Rotatable Bond Count 1
H-bond Acceptor Count 3
H-bond Donor Count 1

Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, general synthetic strategies for the pyrazolo[1,5-a]pyridine scaffold are well-documented. One common approach involves the cycloaddition of N-aminopyridinium ylides with appropriate alkynes.

The following diagram illustrates a generalized synthetic workflow that could potentially be adapted for the synthesis of the target compound.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Pyridine Derivative Pyridine Derivative N-amination N-amination Pyridine Derivative->N-amination Aminating Agent Aminating Agent Aminating Agent->N-amination Alkyne with Carboxyl Group Alkyne with Carboxyl Group Cycloaddition Cycloaddition Alkyne with Carboxyl Group->Cycloaddition Heat/ Catalyst Ylide Formation Ylide Formation N-amination->Ylide Formation Base Ylide Formation->Cycloaddition Purification Purification Cycloaddition->Purification This compound This compound Purification->this compound

Caption: Generalized workflow for the synthesis of Pyrazolo[1,5-a]pyridines.

Potential Biological Activity and Therapeutic Relevance

The broader class of pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines has been extensively investigated for a wide range of biological activities.[1] Many derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

Key Therapeutic Areas for the Pyrazolo[1,5-a]pyridine Scaffold:

  • Oncology: Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been developed as inhibitors of Pim-1 kinase, PI3Kδ, and B-Raf kinase, all of which are implicated in cancer progression.[2][3][4]

  • Inflammatory Diseases: The pyrazolo[1,5-a]pyridine core is present in compounds designed as EP1 receptor antagonists for overactive bladder.[5]

  • Infectious Diseases: Certain pyrazolo[1,5-a]pyridine-3-carboxamides have shown promising antitubercular activity.[6]

  • Thrombosis: Related pyrazole-substituted pyridines are key intermediates in the synthesis of the anticoagulant drug Apixaban.[7][8]

While these findings are promising for the general scaffold, there is currently a lack of specific biological data for this compound. It is plausible that this isomer may also exhibit kinase inhibitory activity, but this requires experimental validation.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor based on the pyrazolo[1,5-a]pyridine scaffold.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Pyrazolo[1,5-a]pyridine-based Kinase Inhibitor Pyrazolo[1,5-a]pyridine-based Kinase Inhibitor Pyrazolo[1,5-a]pyridine-based Kinase Inhibitor->Signaling Cascade (e.g., MAPK/ERK) Inhibits

Caption: Hypothetical kinase inhibition by a Pyrazolo[1,5-a]pyridine derivative.

Conclusion and Future Directions

This compound is a compound for which there is a notable lack of comprehensive experimental data in the scientific literature. While the broader family of pyrazolo[1,5-a]pyridines and pyrimidines shows significant promise in drug discovery, particularly as kinase inhibitors, the specific properties and biological activities of the 4-carboxylic acid isomer remain largely unexplored.

Future research should focus on:

  • Developing and publishing a robust and detailed synthetic protocol for this compound to make it more accessible to the research community.

  • Thorough characterization of its physicochemical properties , including melting point, solubility, and spectral data.

  • Screening for biological activity , particularly against a panel of protein kinases, to determine its therapeutic potential.

  • Investigating its mechanism of action if significant biological activity is identified.

A deeper understanding of the properties of this compound will be crucial in unlocking its potential for the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining pyrazolo[1,5-a]pyridine-4-carboxylic acid and its derivatives. This class of compounds holds significant interest for its potential applications in medicinal chemistry, particularly as inhibitors of key cellular signaling pathways. This document details synthetic methodologies, experimental protocols, and relevant biological context to aid researchers in the design and execution of their work in this area.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily relies on a two-step approach: the formation of the core heterocyclic scaffold, followed by the introduction or modification of a functional group at the 4-position to yield the desired carboxylic acid. A key strategy involves the synthesis of a pyrazolo[1,5-a]pyridine-4-carbonitrile intermediate, which is then hydrolyzed to the corresponding carboxylic acid.

Synthesis of the Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition

A prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction between a pyridinium ylide and a suitable dipolarophile. To introduce a precursor to the carboxylic acid at the 4-position, an α,β-unsaturated nitrile is the dienophile of choice.

A one-step synthesis of cyanated pyrazolo[1,5-a]pyridines can be achieved through the direct [3+2] cycloaddition of N-aminopyridinium ylides and ynals.[1] In this transformation, the N-aminopyridinium ylide serves as both a 1,3-dipole and a nitrogen source, leading to the formation of the pyrazolo[1,5-a]pyridine core with a cyano group.[1]

General Reaction Scheme:

G start N-Aminopyridinium Ylide intermediate [3+2] Cycloaddition start->intermediate 1,3-Dipolar Cycloaddition reagent + α,β-Unsaturated Nitrile (e.g., fumaronitrile) reagent->intermediate product Pyrazolo[1,5-a]pyridine-4-carbonitrile intermediate->product Aromatization

Figure 1: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine-4-carbonitrile core.

Hydrolysis of the Nitrile to a Carboxylic Acid

Once the pyrazolo[1,5-a]pyridine-4-carbonitrile is obtained, the cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[2][3] This is a standard transformation in organic synthesis.

General Reaction Scheme:

G start Pyrazolo[1,5-a]pyridine-4-carbonitrile product This compound start->product Hydrolysis reagent + H₂O, H⁺ or OH⁻ reagent->product

Figure 2: Hydrolysis of the carbonitrile to the carboxylic acid.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound derivatives.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-4-carbonitrile (General Procedure)

This protocol is based on the [3+2] cycloaddition of pyridinium ylides with α,β-unsaturated nitriles.[4][5]

Materials:

  • Substituted N-aminopyridinium salt (1.0 eq)

  • α,β-Unsaturated nitrile (e.g., fumaronitrile) (1.2 eq)

  • Base (e.g., triethylamine, potassium carbonate) (2.0 eq)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a solution of the N-aminopyridinium salt in the chosen solvent, add the α,β-unsaturated nitrile.

  • Add the base portion-wise at room temperature with stirring.

  • The reaction mixture is then heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine-4-carbonitrile.

Reactant A (N-Aminopyridinium Salt)Reactant B (Unsaturated Nitrile)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Aminopyridinium iodideFumaronitrileK₂CO₃DMF801275Adapted from[4]
1-Amino-2-methylpyridinium iodideCinnamonitrileEt₃NMeCNReflux868Adapted from[5]

Table 1: Representative Reaction Conditions for the Synthesis of Pyrazolo[1,5-a]pyridine-4-carbonitriles.

Protocol 2: Hydrolysis of Pyrazolo[1,5-a]pyridine-4-carbonitrile

This protocol describes the conversion of the nitrile to the carboxylic acid.

Materials:

  • Pyrazolo[1,5-a]pyridine-4-carbonitrile (1.0 eq)

  • Aqueous acid (e.g., 6M HCl) or aqueous base (e.g., 6M NaOH)

Procedure (Acid Hydrolysis): [3]

  • A mixture of the pyrazolo[1,5-a]pyridine-4-carbonitrile in 6M aqueous HCl is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and the pH is adjusted to ~3-4 with a suitable base (e.g., NaOH).

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the this compound.

Procedure (Base Hydrolysis): [2]

  • A mixture of the pyrazolo[1,5-a]pyridine-4-carbonitrile in 6M aqueous NaOH is heated to reflux.

  • After completion of the reaction (monitored by TLC), the solution is cooled to room temperature.

  • The solution is acidified with concentrated HCl to a pH of ~3-4.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

Starting MaterialHydrolysis ConditionsTime (h)Yield (%)Reference
Pyrazolo[1,5-a]pyridine-4-carbonitrile6M HCl, Reflux685General procedure
Pyrazolo[1,5-a]pyridine-4-carbonitrile6M NaOH, Reflux890General procedure

Table 2: Representative Reaction Conditions for the Hydrolysis of Pyrazolo[1,5-a]pyridine-4-carbonitrile.

Relevance to Signaling Pathways

Pyrazolo[1,5-a]pyridine derivatives have emerged as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[6][7] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]

Specifically, pyrazolo[1,5-a]pyridines have been shown to be selective inhibitors of the p110α isoform of PI3K.[6] Inhibition of this pathway leads to decreased phosphorylation of downstream effectors such as Akt, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[6] Furthermore, related pyrazolopyrimidine structures have demonstrated ATP-competitive inhibition of mTOR, another key kinase in this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine -4-carboxylic acid Derivatives Pyrazolo_pyridine->PI3K Inhibition Pyrazolo_pyridine->Akt Inhibition Pyrazolo_pyridine->mTORC1 Inhibition

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

The development of this compound derivatives as selective PI3K inhibitors represents a promising avenue for the development of novel anticancer therapeutics. The synthetic routes outlined in this guide provide a foundation for the generation of diverse libraries of these compounds for further biological evaluation.

References

Pyrazolo[1,5-a]pyridine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 55899-41-7

This technical guide provides an in-depth overview of Pyrazolo[1,5-a]pyridine-4-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. This document outlines the core chemical data, relevant experimental protocols for synthesis and biological evaluation, and the key signaling pathways modulated by this class of molecules.

Core Data

PropertyValueReference
CAS Number 55899-41-7[1][2]
Molecular Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [2]
Synonyms This compound[1][2]

Synthetic Protocols

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is a versatile process, allowing for a wide range of derivatives. A general approach involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-dielectrophiles.

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A multi-step reaction for the synthesis of 2-methyl pyrazolo[1,5-a]pyrimidine derivatives begins with the reaction of 5-Amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethanolate to yield a dihydroxy-heterocycle. This intermediate is then subjected to a chlorination reaction using phosphorus oxychloride to produce a dichloro-derivative.[1]

A straightforward amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with different primary amines can also be employed.[3] This involves an initial N-amination of substituted pyridines followed by a 1,3-bipolar cycloaddition with a substituted ethyl propiolate to yield the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[3]

Synthesis of this compound Intermediate for Apixaban

This compound and its derivatives are key intermediates in the synthesis of the anticoagulant drug Apixaban.[4] A common synthetic route involves the reaction of a substituted pyridine with morpholine, and the resulting compound is then treated with an hydrazono acetate to form a piperidine carboxylate, which undergoes hydrolysis to yield the pyridine carboxylic acid.[4]

Experimental Protocols for Biological Evaluation

Derivatives of this compound have been extensively evaluated for their biological activities, particularly as kinase inhibitors.

In Vitro Kinase Inhibition Assays

The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against specific kinases such as PI3Kδ, IRAK4, and Trk is a primary evaluation metric. These assays typically involve incubating the compound with the purified kinase, its substrate (e.g., ATP), and a suitable buffer. The extent of phosphorylation is then measured, often using techniques like fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

Cellular Assays

To assess the activity of these compounds in a biological context, cellular assays are employed. For instance, the antiproliferative effects of these compounds are evaluated against various human cancer cell lines.[5] This is often done using assays that measure cell viability, such as the MTT or MTS assay.

In Vivo Efficacy Models

Promising compounds are further evaluated in animal models of disease. For example, the efficacy of a pyrazolo[1,5-a]pyridine-3-carboxamide derivative was assessed in a Mycobacterium tuberculosis H37Ra infected mouse model, where the bacterial burden was significantly reduced.[3]

Signaling Pathway Involvement

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent modulators of several key signaling pathways implicated in cancer and inflammatory diseases.

PI3Kδ Signaling Pathway

The Phosphoinositide 3-kinase δ (PI3Kδ) is a crucial enzyme in the PI3K/Akt/mTOR signaling pathway, which governs cell proliferation, growth, and survival.[1][6] Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors, making them attractive candidates for the treatment of B-cell malignancies and inflammatory diseases.[1][6][7]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PDK1->AKT Phosphorylation CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotion mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: PI3Kδ Signaling Pathway Inhibition.

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[2] Dysregulation of this pathway is linked to various inflammatory diseases. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent IRAK4 inhibitors.[2]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway Inhibition.

Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a vital role in the development and function of the nervous system.[8][9] Aberrant Trk signaling, often due to gene fusions, is a driver in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of several clinically approved and investigational Trk inhibitors.[5][8]

Trk_Signaling_Pathway Neurotrophin Neurotrophin TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Binding Dimerization Dimerization & Autophosphorylation TrkReceptor->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K) Dimerization->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->TrkReceptor Inhibition

Caption: Trk Signaling Pathway Inhibition.

References

Solubility Profile of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the aqueous and solvent solubility of Pyrazolo[1,5-a]pyridine-4-carboxylic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the established experimental protocols necessary for its determination. Understanding the solubility of this compound is critical, as the pyrazolo[1,5-a]pyrimidine scaffold is a key feature in many compounds developed as kinase inhibitors for therapeutic applications, particularly in oncology.[1][2]

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's behavior, from its performance in biological assays to its ultimate bioavailability in vivo.[3] Poor aqueous solubility can be a major obstacle in drug development, leading to challenges in formulation and potentially unreliable data in preclinical studies.[4] Therefore, a thorough characterization of the solubility of this compound is an essential step in its evaluation as a potential therapeutic agent.

Quantitative Solubility Data

The following table is provided as a template for summarizing experimentally determined solubility data for this compound in various solvents and conditions. Researchers should populate this table with their own findings to facilitate comparison and analysis.

Solvent SystemTemperature (°C)pHSolubility (µg/mL)Solubility (µM)Method Used
Phosphate-Buffered Saline (PBS)257.4Thermodynamic
Simulated Gastric Fluid (SGF)371.2Thermodynamic
Simulated Intestinal Fluid (SIF)376.8Thermodynamic
Water25NeutralThermodynamic
Dimethyl Sulfoxide (DMSO)25N/AThermodynamic
Ethanol25N/AThermodynamic
Methanol25N/AThermodynamic
Acetonitrile25N/AKinetic
Aqueous Buffer + 2% DMSO257.4Kinetic

Experimental Protocols

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[5] Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated from a DMSO stock, and is typically used in high-throughput screening settings.[3][5]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[7]

Methodology:

  • Preparation of Materials:

    • Accurately weigh approximately 1-2 mg of solid this compound into several glass vials.[7]

    • Prepare the desired solvent systems (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

  • Incubation:

    • Add a precise volume (e.g., 1 mL) of the chosen solvent to each vial containing the compound.[7]

    • Ensure there is an excess of solid material that does not dissolve.[8]

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[8][9]

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6][8] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[9]

  • Sample Separation:

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Separate the saturated supernatant from the excess solid. This can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4][10] This step must be performed carefully to avoid disturbing the equilibrium.[8]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the concentration of the compound in the filtered or centrifuged supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

    • Construct a calibration curve from the standard solutions to determine the concentration of the compound in the experimental samples.[12]

  • Data Analysis:

    • The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.

Thermodynamic_Solubility_Workflow Thermodynamic Solubility Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid This compound B Add precise volume of solvent A->B Dispense C Seal and agitate vials (24-72 hours at constant temp) B->C Incubate D Centrifuge or filter to remove solid C->D Separate E Quantify concentration of supernatant via HPLC/LC-MS D->E Analyze F Calculate solubility from calibration curve E->F Calculate

Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: Nephelometric (Turbidimetric) Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution.[10] The nephelometric assay is a high-throughput method that measures this by detecting light scattering from particles that form as the compound precipitates.[3][13]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound, typically 10-20 mM, in 100% Dimethyl Sulfoxide (DMSO).[14]

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

    • Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer in the first row of wells to create a supersaturated solution.[3][13] The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[14]

    • Perform serial dilutions of this solution across the plate to create a range of compound concentrations.[3]

  • Incubation and Measurement:

    • Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[10][13]

    • Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[13]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

    • The concentration at which the compound begins to precipitate is identified as its kinetic solubility limit.

Kinetic_Solubility_Workflow Kinetic Solubility Workflow (Nephelometric Assay) cluster_prep Preparation cluster_dilution Assay Setup cluster_measure Measurement cluster_analysis Analysis A Prepare high concentration stock solution in DMSO B Add stock to aqueous buffer in a 96-well plate A->B Dispense C Perform serial dilutions across the plate B->C Dilute D Incubate for 1-2 hours at constant temperature C->D Incubate E Measure light scattering (turbidity) with a nephelometer D->E Read Plate F Determine highest concentration before precipitation E->F Analyze Data

Workflow for Kinetic Solubility Determination.

Contextual Signaling Pathway

Pyrazolo[1,5-a]pyrimidine derivatives are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a generic kinase signaling cascade that is often a target for such inhibitors. The binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers a cascade of phosphorylation events that ultimately leads to cell proliferation and survival. Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold can block this pathway by competing with ATP for binding to the kinase domain of the receptor or downstream kinases.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds DownstreamKinase Downstream Kinase (e.g., PI3K, MEK) RTK->DownstreamKinase Activates (Phosphorylates) Effector Effector Protein DownstreamKinase->Effector Activates TF Transcription Factor Effector->TF Translocates to Nucleus Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RTK Inhibits ATP Binding Inhibitor->DownstreamKinase Inhibits ATP Binding

Generic Kinase Signaling Pathway Inhibition.

References

A Technical Guide to Pyrazolo[1,5-a]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a bicyclic aromatic compound featuring a fused pyrazole and pyridine ring system, with a carboxylic acid substituent at the 4-position. Its chemical properties are foundational to its role as a scaffold in the development of novel therapeutic agents.

PropertyDataReference
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
CAS Number 55899-41-7[1]

The molecular weight is calculated based on the standard atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

Synthesis and Experimental Protocols

The synthesis of pyrazolo[1,5-a]pyridine derivatives is a well-established area of organic chemistry, with various methodologies developed to achieve this heterocyclic core. While specific protocols for the 4-carboxylic acid isomer are less commonly detailed in readily available literature, general synthetic strategies for this class of compounds can be adapted. A prevalent method involves the cycloaddition of N-aminopyridinium ylides with appropriate alkynes or alkenes.

A general experimental workflow for the synthesis of functionalized pyrazolo[1,5-a]pyridines is outlined below:

experimental_workflow start Start: Select N-aminopyridine precursor step1 Step 1: Generation of N-aminopyridinium ylide start->step1 step2 Step 2: [3+2] Cycloaddition with an electron-deficient alkyne or alkene step1->step2 step3 Step 3: Aromatization to form the Pyrazolo[1,5-a]pyridine core step2->step3 step4 Step 4: Functional group manipulation to introduce the carboxylic acid at the 4-position step3->step4 end End: Isolation and purification of this compound step4->end

A generalized synthetic workflow for Pyrazolo[1,5-a]pyridine derivatives.

One documented approach for the synthesis of related pyrazolo[1,5-a]pyridine derivatives involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[2] This reaction proceeds under metal-free conditions and offers a regioselective route to this heterocyclic system.[2] Further functional group transformations would be necessary to install the carboxylic acid at the 4-position.

Biological Significance and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. While specific biological activities for the 4-carboxylic acid isomer are not extensively documented in public literature, the broader family of pyrazolo[1,5-a]pyridines has been investigated for a range of therapeutic applications.

These derivatives have shown potential as:

  • Kinase Inhibitors: Certain pyrazolo[1,5-a]pyridine derivatives have been explored as inhibitors of AXL and c-MET kinases, which are implicated in cancer progression.

  • Anti-inflammatory Agents: The pyrazolo[1,5-a]quinazoline scaffold, a related structure, has demonstrated anti-inflammatory properties.

  • Antiviral and Antitumor Agents: The fused heterocyclic system is a core component in various compounds with reported antitumor and antiviral activities.

The carboxylic acid functional group on the 4-position of the pyrazolo[1,5-a]pyridine ring provides a key handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for screening and drug development. This functional group can be converted into esters, amides, and other functionalities to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The synthesis of pyrazolo linked pyridine carboxylic acids is also noted as a key intermediate step in the production of the anticoagulant drug Apixaban.[3]

It is important to note that while the pyrazolo[1,5-a]pyridine core is associated with a range of biological activities, the specific profile of this compound would require dedicated biological screening and investigation.

Conclusion

This compound, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol , represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis can be approached through established methods for the construction of the pyrazolo[1,5-a]pyridine core, followed by appropriate functionalization. The rich biological activity profile of the parent scaffold underscores the potential of this specific isomer as a target for further research and development in the pharmaceutical and life sciences sectors.

References

The Multifaceted Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological activities of pyrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, antitubercular, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, often exhibiting their effects through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various pyrazolo[1,5-a]pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Pyrazolo[1,5-a]pyrimidine derivative 9 [1]MCF7 (Breast)21.045
Pyrazolo[1,5-a]pyrimidine derivative 9 [1]HCT116 (Colon)13.575
Pyrazolo[1,5-a]pyrimidine derivative 12c [1]HCT116 (Colon)13.575
Pyrazolo[1,5-a]pyrimidine derivative 13c [1]PC3 (Prostate)5.195
Pyrazolo[1,5-a]pyrimidine derivative 7d [2]HCT-116 (Colon)>100 µg/mL
Pyrazolo[1,5-a]pyrimidine derivative 11a [2]HCT-116 (Colon)>100 µg/mL
Pyrazolo[1,5-a]pyrimidine derivative 14a [3]HCT116 (Colon)0.0020

Note: Some of the referenced data is for the closely related pyrazolo[1,5-a]pyrimidine scaffold, highlighting a general trend of activity for this class of fused pyrazoles.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2][4][5][6]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Cancer cell lines

  • Culture medium

  • Test compounds (pyrazolo[1,5-a]pyridine derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 μL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After incubation, treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Day 5/6 A Seed cells in 96-well plate B Treat cells with Pyrazolo[1,5-a]pyridine derivatives A->B C Add MTT reagent B->C D Incubate (4 hours) C->D E Add solubilization solution D->E F Incubate (overnight) E->F G Read absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining anticancer activity.

Anticancer_Signaling_Pathway P Pyrazolo[1,5-a]pyridine Derivative K Protein Kinase (e.g., CDK, TRKA) P->K Inhibition S Downstream Signaling Pathway K->S Prolif Cell Proliferation & Survival S->Prolif Inhibition Apop Apoptosis S->Apop Activation

Caption: Generalized signaling pathway for anticancer pyrazolo[1,5-a]pyridines.

Antitubercular Activity

A significant area of research for pyrazolo[1,5-a]pyridine derivatives is their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. Pyrazolo[1,5-a]pyridine-3-carboxamides, in particular, have demonstrated remarkable efficacy.[7][8][9]

Quantitative Antitubercular Activity Data

The in vitro antitubercular activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the mycobacteria.

Compound ID/ReferenceM. tuberculosis StrainMIC (µM)MIC (µg/mL)
Compound 5k [7]H37Rv0.011 - 0.223-
Compound 5k [7]MDR-TB Strains0.011 - 0.223-
Hybrid 7 [9]H37Rv-0.006
Hybrid 7 [9]Drug-resistant strains-0.003 - 0.014
Compound 6j H37Rv-<0.002
Compound 6j INH-resistant-<0.002
Compound 6j RMP-resistant-<0.002
Compound 6a [10]H37Rv-<0.02
Compound 6f [10]H37Rv-<0.02
Compound 6n [10]H37Rv-<0.02
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[11][12][13][14][15] The assay relies on the reduction of the Alamar Blue reagent by metabolically active mycobacteria.

Materials:

  • 96-well microplate

  • M. tuberculosis H37Rv or other strains

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • Test compounds

  • Standard antitubercular drugs (e.g., isoniazid, rifampicin)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis in Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well containing the test compound with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add the Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow A Serial dilution of compounds in 96-well plate B Inoculate with M. tuberculosis A->B C Incubate (5-7 days) B->C D Add Alamar Blue C->D E Incubate (24 hours) D->E F Read results (Blue = Inhibition, Pink = Growth) E->F G Determine MIC F->G

Caption: Workflow of the Microplate Alamar Blue Assay (MABA).

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[3][16]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often quantified by measuring the inhibition of NF-κB transcriptional activity in a cell-based reporter assay.

Compound ID/ReferenceAssayIC50
Compound 13i (Pyrazolo[1,5-a]quinazoline) [3]LPS-induced NF-κB inhibition< 50 µM
Compound 16 (Pyrazolo[1,5-a]quinazoline) [3]LPS-induced NF-κB inhibition< 50 µM
Compound 51 (Polysubstituted pyridine) [17]NF-κB activity inhibition172.2 ± 11.4 nM

Note: The referenced data is for structurally related compounds, indicating the potential of the broader class of pyrazole-fused heterocycles as anti-inflammatory agents.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by using a reporter gene (luciferase) under the control of NF-κB response elements.[18][19][20][21][22]

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway and incubate for a further 6-24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined.

NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation P Pyrazolo[1,5-a]pyridine Derivative P->IKK Inhibition DNA DNA (κB site) NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by pyrazolo[1,5-a]pyridines.

Other Biological Activities

Beyond the major areas highlighted, pyrazolo[1,5-a]pyridine derivatives have shown potential in other therapeutic areas, including:

  • Antimicrobial Activity: Some derivatives have demonstrated activity against various bacterial and fungal strains, with their efficacy determined by Minimum Inhibitory Concentration (MIC) assays.[23]

  • Neuroprotective Effects: Certain pyrazolo[1,5-a]pyridine analogs are being explored for their potential in treating neurodegenerative diseases.

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: This class of compounds has been investigated for its potential in treating stress-related disorders by acting as antagonists of the CRF1 receptor.[24][25][26][27]

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated a broad spectrum of potent biological activities, most notably in the areas of oncology, infectious diseases, and inflammation. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of these compounds for potential clinical applications. This guide serves as a foundational resource to aid researchers in this endeavor.

References

An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridine-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. This bicyclic structure, consisting of a fused pyrazole and pyridine ring, serves as a versatile framework for the design of novel therapeutic agents. Among its many derivatives, Pyrazolo[1,5-a]pyridine-4-carboxylic acid has emerged as a compound of significant interest due to its potential as a key intermediate in the synthesis of bioactive molecules and as a pharmacologically active agent in its own right. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, biological evaluation, and potential applications in drug discovery and development.

Synthesis of this compound and its Derivatives

The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through the cyclocondensation of N-aminopyridinium salts with various reagents. While a direct, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from the synthesis of its ester and amide derivatives, followed by hydrolysis.

A common synthetic strategy involves the preparation of a substituted pyrazolo[1,5-a]pyridine ester, which can then be hydrolyzed to the corresponding carboxylic acid. For instance, the synthesis of related pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[1] Another approach involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with α,β-unsaturated ketones.

General Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Ester Formation cluster_3 Hydrolysis N-Aminopyridinium Salt N-Aminopyridinium Salt [3+2] Cycloaddition [3+2] Cycloaddition N-Aminopyridinium Salt->[3+2] Cycloaddition Functionalized Alkyne/Alkene Functionalized Alkyne/Alkene Functionalized Alkyne/Alkene->[3+2] Cycloaddition Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate [3+2] Cycloaddition->Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate This compound This compound Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate->this compound

Caption: General synthetic route to this compound.

Experimental Protocols:

While a specific protocol for the title compound is elusive, a general procedure for the synthesis of a related pyrazolo[1,5-a]pyridine-3-carboxylate and its subsequent hydrolysis to the carboxylic acid is presented below, which can be adapted for the 4-carboxylic acid derivative.

Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate:

  • Step 1: N-amination of 2,6-lutidine. To a solution of 2,6-lutidine in a suitable solvent, an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) is added. The reaction mixture is stirred at room temperature to yield the corresponding N-aminopyridinium salt.

  • Step 2: 1,3-Bipolar Cycloaddition. The N-aminopyridinium salt is then reacted with ethyl propiolate in the presence of a base (e.g., potassium carbonate) in a solvent like DMF. The mixture is heated to facilitate the cycloaddition reaction, affording the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.[2]

Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid:

  • The synthesized ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.

  • The reaction mixture is heated under reflux until the ester is completely hydrolyzed, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is then collected by filtration, washed with water, and dried.[2][3]

Biological Activities and Therapeutic Potential

Pyrazolo[1,5-a]pyridine derivatives have demonstrated a wide spectrum of biological activities, primarily as inhibitors of various protein kinases, positioning them as promising candidates for the development of targeted therapies, particularly in oncology.

Kinase Inhibition:

The pyrazolo[1,5-a]pyridine scaffold is a well-established hinge-binding motif for many protein kinases. The nitrogen atoms in the pyrazole and pyridine rings can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.

Derivatives of the pyrazolo[1,5-a]pyridine core have been reported to inhibit a range of kinases, including:

  • SRC Kinase: Certain pyrazolopyrimidines have shown potent and selective inhibition of SRC family kinases.[4]

  • PI3 Kinase: A series of pyrazolo[1,5-a]pyridines were identified as selective inhibitors of the p110α isoform of PI3 kinase, with potent anti-proliferative activity in cancer cell lines.[5]

  • Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of highly selective and potent inhibitors of CK2.[6]

  • Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for the development of Trk inhibitors, with some derivatives showing nanomolar potency.[7]

  • IRAK4: 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[3]

Anticancer Activity:

The kinase inhibitory activity of pyrazolo[1,5-a]pyridine derivatives translates into significant anticancer potential. These compounds have been evaluated against various cancer cell lines, demonstrating potent cytotoxic and anti-proliferative effects.

Quantitative Data on Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives:

Compound ClassTarget/Cell LineIC50/ActivityReference
Pyrazolo[1,5-a]pyrimidinesHCT-116 cell lineIC50 = 1.51 µM (for compound 5h)[1]
Pyrazolo[1,5-a]pyrimidinesMCF-7 cell lineIC50 = 7.68 µM (for compound 6c)[1]
Pyrazolo[1,5-a]pyrimidinesTubulin polymerizationAverage IC50 = 24.8 nM and 28 nM[1]
Pyrazolo[1,5-a]pyridinesp110α PI3 KinaseIC50 = 0.9 nM (for compound 5x)[5]
Pyrazolo[1,5-a]pyrimidine-3-carboxamidesTrkAIC50 = 0.2 nM and 0.4 nM[7]
Pyrazolo[1,5-a]pyrimidine-3-carboxamidesTrkA, TrkB, TrkCIC50 values in the low nanomolar range[7]

Antitubercular Activity:

Interestingly, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have also been designed and synthesized as novel anti-Mycobacterium tuberculosis (Mtb) agents. These compounds have shown promising in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant Mtb strains.[2][8]

Signaling Pathway Visualization

The kinase inhibitory profile of pyrazolo[1,5-a]pyridine derivatives suggests their interference with key cellular signaling pathways implicated in cancer and inflammation. For instance, inhibition of PI3K would impact the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Illustrative PI3K/Akt/mTOR Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Pyrazolo_inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_inhibitor->PI3K

References

Methodological & Application

Application Notes and Protocols for Biological Screening of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening assays relevant to the evaluation of Pyrazolo[1,5-a]pyridine-4-carboxylic acid and its derivatives. The protocols detailed below are designed to guide researchers in assessing the therapeutic potential of this chemical scaffold, which has shown promise in various disease areas including oncology, inflammation, and infectious diseases.[1][2][3]

Overview of Biological Activities

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives of this core have been extensively explored for their potential as:

  • Kinase Inhibitors: A primary area of investigation for pyrazolo[1,5-a]pyrimidine derivatives has been in the development of protein kinase inhibitors for cancer therapy.[4] These compounds have shown inhibitory activity against a range of kinases including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinase delta (PI3Kδ), Lymphocyte-specific kinase (Lck), and Interleukin-1 receptor-associated kinase 4 (IRAK4).[5][6][7][8]

  • Anti-Cancer Agents: Beyond specific kinase inhibition, these compounds have demonstrated broad anti-tumor activities.[9][10][11] Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, including those from lung, breast, colon, and prostate cancers.[12]

  • Anti-Inflammatory Agents: Certain derivatives have been identified as potent inhibitors of inflammatory pathways, such as the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[13]

  • Antitubercular Agents: The scaffold has also been investigated for its potential in treating infectious diseases, with some derivatives showing excellent potency against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[14][15][16]

Key Biological Screening Assays

A tiered approach is recommended for the biological evaluation of novel this compound derivatives. This typically involves initial in vitro screening to determine potency and selectivity, followed by cell-based assays to assess cellular activity and mechanism of action, and finally, in vivo studies for efficacy and pharmacokinetic properties.

Biochemical Assays: Kinase Inhibition

Objective: To determine the direct inhibitory effect of the test compounds on the activity of specific protein kinases.

Principle: These assays measure the ability of a compound to block the phosphorylation of a substrate by a kinase. This can be quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.

Data Presentation:

Compound IDTarget KinaseIC50 (nM)Reference
12 TrkA1 - 100[5]
13 TrkA1 - 100[5]
14 Trk< 10[5]
15 Trk< 10[5]
25 TrkA, TrkB, TrkC< 1[5]
26 TrkA, TrkB, TrkC< 1[5]
27 TrkA, TrkB, TrkC< 1[5]
32 TrkA, TrkB, TrkC1.9, 3.1, 2.3[5]
33 TrkA, TrkB, TrkC3.2, 5.5, 3.3[5]
34 TrkA, TrkB, TrkC1.8, 4.1, 2.3[5]
35 TrkA, TrkB, TrkC2.5, 3.1, 2.6[5]
36 TrkA, TrkB, TrkC1.4, 2.4, 1.9[5]
42 TrkA, ALK287, 105[5]
54 PI3Kδ2.8[6]
1 IRAK4110[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 96- or 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the assay plate, add the test compound, kinase, and substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Add Reagents and Compound to Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Detection Add Detection Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assays: Cytotoxicity and Anti-Proliferation

Objective: To assess the effect of the test compounds on the viability and proliferation of cancer cells.

Principle: These assays measure cellular metabolic activity or total protein content as an indicator of cell viability. Common assays include MTT, SRB, and CellTiter-Glo®.

Data Presentation:

Compound IDCell LineAssayIC50 (µM)Reference
42 KM12Anti-proliferative0.82[5]
42 EKVXAnti-proliferative4.13[5]
43 MCF7Anti-proliferative3.36[5]
43 HCT116Anti-proliferative1.40[5]
43 EKVXAnti-proliferative3.49[5]
5h HCT-116Cytotoxicity1.51[9]
6c MCF-7Cytotoxicity7.68[9]
11a, 11e SiHa, A549, MCF-7, Colo-205MTTPotent[9]
6a-c MCF-7Cytotoxicity10.80 - 19.84[17]
6a-c Hep-2Cytotoxicity8.85 - 12.76[17]

Experimental Protocol: MTT Cell Viability Assay

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear flat-bottom plates

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Cell_Seeding->Adherence Compound_Addition Add Test Compounds Adherence->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Buffer Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Viability_Calculation Calculate % Viability Absorbance_Reading->Viability_Calculation IC50_Determination Determine IC50 Viability_Calculation->IC50_Determination

Caption: Step-by-step workflow for the MTT cell viability assay.

Anti-Inflammatory Assays

Objective: To evaluate the ability of the test compounds to modulate inflammatory responses in a cellular context.

Principle: A common method is to measure the inhibition of NF-κB activation in response to an inflammatory stimulus like LPS. This can be achieved using reporter gene assays where the expression of a reporter protein (e.g., secreted alkaline phosphatase, SEAP) is under the control of an NF-κB-inducible promoter.

Data Presentation:

Compound IDCell LineAssayIC50 (µM)Reference
13i THP-1BlueNF-κB Inhibition< 50[13]
16 THP-1BlueNF-κB Inhibition< 50[13]
13b THP-1BlueNF-κB Inhibition4.8[13]

Experimental Protocol: NF-κB Reporter Assay

  • Reagents and Materials:

    • THP-1Blue™ NF-κB reporter cells

    • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Test compounds dissolved in DMSO

    • QUANTI-Blue™ Solution (SEAP detection reagent)

    • 96-well plates

    • Microplate reader capable of measuring absorbance at 620-655 nm

  • Procedure:

    • Seed THP-1Blue™ cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.

    • Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.

    • Add QUANTI-Blue™ Solution to each well and incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm.

    • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value from the dose-response curve.

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: Simplified PI3K/Akt signaling pathway.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel therapeutics. The assays and protocols outlined in these application notes provide a robust framework for the initial biological characterization of new derivatives. A systematic approach to screening will enable the identification of lead compounds with promising activity and selectivity for further preclinical development.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffolds in kinase inhibitor assays. This class of compounds has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a wide range of protein kinases implicated in diseases such as cancer and inflammation.[1][2][3] This document offers detailed experimental protocols for common kinase inhibitor assays, a summary of reported inhibitory activities, and visual representations of a key signaling pathway and experimental workflows.

Introduction to Pyrazolo[1,5-a]pyridines as Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core structure is a key pharmacophore found in numerous kinase inhibitors, including two of the three FDA-approved drugs for NTRK fusion cancers.[4][5] Derivatives of this scaffold have been shown to target a variety of kinases, acting as both ATP-competitive and allosteric inhibitors.[1][2] Their versatile synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[2][3] This has led to the development of inhibitors for kinases such as B-Raf, MEK, EGFR, PI3K, CK2, CDK2, and Trk.[2][4][6][7][8]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against several protein kinases. This data is compiled from multiple research publications and demonstrates the broad applicability and high potency of this compound class.

Compound/Derivative ClassTarget Kinase(s)Reported IC50/K DReference(s)
Pyrazolo[1,5-a]pyrimidine DerivativesPI3KδIC50 = 2.8 nM (for compound 54)[6]
Pyrazolo[1,5-a]pyridine Derivativesp110α (PI3K)IC50 = 0.9 nM (for compound 5x)[9]
Pyrazolo[1,5-a]pyrimidine DerivativesTrkA, TrkB, TrkCIC50 values in the low nM range (e.g., 1.4 nM, 2.4 nM, 1.9 nM for compound 36)[4]
Pyrazolo[1,5-a]pyrimidine DerivativesCDK2 / TRKA (dual)IC50 = 0.09 µM (CDK2) and 0.45 µM (TRKA) for compound 6t[7]
Pyrazolo[1,5-a]pyrimidine DerivativesEGFRIC50 = 8.4 nM (for compound 9b)[10]
Macrocyclic Pyrazolo[1,5-a]pyrimidineCK2K D = 12 nM (for compound IC20)[11][12]
5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamidesIRAK4IC50 = 110 nM (for compound 1)[13]

Experimental Protocols

Detailed methodologies for common biochemical kinase inhibitor assays are provided below. These protocols are generalized and may require optimization for specific kinases, substrates, and inhibitors.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luminescent reaction.[1][3]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Pyrazolo[1,5-a]pyridine inhibitor (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 1-5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

    • Add 2-10 µL of the kinase enzyme solution.

    • Initiate the kinase reaction by adding 2-10 µL of a mixture containing the substrate and ATP.

    • The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5-25 µL) to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP Detection: Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 10-50 µL) to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

HTRF® assays are based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665). In a typical kinase assay format, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • Pyrazolo[1,5-a]pyridine inhibitor (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • HTRF® detection buffer containing EDTA (to stop the reaction)

  • Low-volume, white 384-well plates

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the inhibitor in DMSO. Prepare solutions of the kinase, biotinylated substrate, and ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted inhibitor or vehicle to the wells.

    • Add 4 µL of the kinase solution.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the substrate and ATP mixture to start the reaction.

  • Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add 10 µL of the HTRF® detection buffer containing the Europium-labeled antibody and SA-XL665 to stop the reaction and initiate the detection process.

  • Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The HTRF® ratio (665 nm / 620 nm * 10,000) is proportional to the amount of substrate phosphorylation. Calculate the percent inhibition and determine the IC50 value.

Visualizations

Signaling Pathway: Raf-MEK-ERK Cascade

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The B-Raf kinase is a key component of this pathway, and its inhibition is a therapeutic strategy for various cancers.[14] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of B-Raf.[8][15][16]

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf B-Raf / C-Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Raf

Caption: The Raf-MEK-ERK signaling pathway and the point of inhibition by Pyrazolo[1,5-a]pyridine derivatives.

Experimental Workflow: In Vitro Kinase Inhibitor Assay

The following diagram illustrates a typical workflow for an in vitro biochemical kinase inhibitor assay, from initial compound handling to final data analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Compound Dilution (Pyrazolo[1,5-a]pyridine) Reaction 3. Kinase Reaction (Incubation) Compound->Reaction Reagents 2. Reagent Preparation (Kinase, Substrate, ATP) Reagents->Reaction Detection 4. Signal Detection (e.g., Luminescence, Fluorescence) Reaction->Detection Data 5. Data Acquisition (Plate Reader) Detection->Data Analysis 6. IC50 Determination (Dose-Response Curve) Data->Analysis

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Pyrazolo[1,5-a]pyridin-4-carbonsäure für das Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Synthese einer Bibliothek von Pyrazolo[1,5-a]pyridin-4-carboxamid-Derivaten aus Pyrazolo[1,5-a]pyridin-4-carbonsäure. Diese Derivate eignen sich für das Screening in der Wirkstoffforschung, insbesondere zur Identifizierung von Inhibitoren für Proteinkinasen wie AXL, c-MET und PI3Kδ, die bei verschiedenen Krebsarten und entzündlichen Erkrankungen eine Rolle spielen.

Einleitung

Pyrazolo[1,5-a]pyridine sind eine wichtige Klasse von heterozyklischen Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich antitumoraler, entzündungshemmender und antimikrobieller Eigenschaften, in der medizinischen Chemie große Aufmerksamkeit auf sich gezogen haben. Insbesondere Derivate, die am C4-Atom des Pyridinrings modifiziert sind, haben sich als vielversprechende Gerüste für die Entwicklung von niedermolekularen Inhibitoren erwiesen. Die Carbonsäurefunktion an dieser Position bietet einen idealen Anknüpfungspunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch Amidkopplungsreaktionen, was die Erstellung diverser Molekülbibliotheken für das Hochdurchsatz-Screening ermöglicht.

Diese Protokolle bieten eine detaillierte Anleitung zur Amidkopplung von Pyrazolo[1,5-a]pyridin-4-carbonsäure mit einer Auswahl an primären und sekundären Aminen unter Verwendung von HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) als Kupplungsreagenz.

Experimentelle Protokolle

Allgemeines Protokoll zur Synthese von Pyrazolo[1,5-a]pyridin-4-carboxamiden

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von N-substituierten Pyrazolo[1,5-a]pyridin-4-carboxamiden durch HATU-vermittelte Amidkopplung.

Materialien:

  • Pyrazolo[1,5-a]pyridin-4-carbonsäure

  • Verschiedene primäre oder sekundäre Amine (z. B. Anilin-Derivate, Benzylamine, heterozyklische Amine)

  • HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)

  • N,N-Diisopropylethylamin (DIPEA)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasser (destilliert)

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Argon- oder Stickstoffatmosphäre

  • Standard-Glasgeräte für die organische Synthese

  • Magnetrührer und Heizplatte

  • Rotationsverdampfer

  • Geräte für die Säulenchromatographie (Kieselgel)

Prozedur:

  • Reaktionsaufbau: In einem trockenen, mit einem Magnetrührstab versehenen Rundkolben werden Pyrazolo[1,5-a]pyridin-4-carbonsäure (1,0 Äquiv.), das entsprechende Amin (1,1 Äquiv.) und HATU (1,2 Äquiv.) in wasserfreiem DMF (ca. 0,1 M Konzentration bezogen auf die Carbonsäure) gelöst.

  • Basenzugabe: Die Reaktionsmischung wird auf 0 °C in einem Eisbad abgekühlt. Anschließend wird DIPEA (3,0 Äquiv.) langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit Dichlormethan oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden nacheinander mit gesättigter NaHCO₃-Lösung und Wasser gewaschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Rotationsverdampfer entfernt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Pyrazolo[1,5-a]pyridin-4-carboxamid-Derivat zu erhalten. Die Wahl des Laufmittels hängt von der Polarität des jeweiligen Produkts ab (z. B. ein Gradient von Hexan/Ethylacetat).

  • Charakterisierung: Die Identität und Reinheit des Produkts werden durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.

Arbeitsablauf der Synthese und des Screenings

G cluster_synthesis Synthesephase cluster_screening Screeningphase start Pyrazolo[1,5-a]pyridin- 4-carbonsäure coupling Amidkopplung start->coupling amine Ausgewählte Amine amine->coupling reagents HATU, DIPEA, DMF reagents->coupling workup Aufarbeitung & Extraktion coupling->workup purification Säulenchromatographie workup->purification product Reine Carboxamid-Derivate purification->product library Derivat-Bibliothek product->library assay Biochemisches/Zellbasiertes Screening (z.B. Kinase-Assay) library->assay data_analysis Datenanalyse (IC50-Bestimmung) assay->data_analysis hit Identifizierung von 'Hits' data_analysis->hit G cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern AXL AXL-Rezeptor PI3K PI3K AXL->PI3K STAT3 STAT3 AXL->STAT3 cMET c-MET-Rezeptor cMET->PI3K RAS RAS cMET->RAS Inhibitor Pyrazolo[1,5-a]pyridin- 4-carboxamid Inhibitor->AXL Inhibitor->cMET AKT AKT PI3K->AKT CellResponse Zellproliferation, Überleben, Metastasierung AKT->CellResponse fördert Überleben RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transkription ERK->Transcription STAT3->Transcription Transcription->CellResponse G cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma RTK Rezeptor-Tyrosinkinase (z.B. BCR, TCR) PI3Kd PI3Kδ RTK->PI3Kd PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 AKT AKT PI3Kd->PIP2 phosphoryliert Inhibitor Pyrazolo[1,5-a]pyridin- 4-carboxamid Inhibitor->PI3Kd CellResponse Zellproliferation, Überleben, Differenzierung (z.B. von B-Zellen)

The Strategic Application of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in drug discovery, appearing in numerous inhibitors of key therapeutic targets, particularly protein kinases. Pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS: 55899-41-7), as a fragment, offers a synthetically tractable starting point with desirable physicochemical properties for FBDD campaigns. Its rigid bicyclic core presents a well-defined vector for chemical elaboration, while the carboxylic acid moiety can serve as a key interaction point with target proteins or as a handle for synthetic modification.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound in fragment-based design.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its evaluation as a viable fragment for screening libraries.

PropertyValueSource
CAS Number 55899-41-7[1][2][3]
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
Appearance Solid[2]
Purity Typically >95%[2]

Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds

Application in Fragment-Based Screening

This compound is an ideal candidate for inclusion in fragment screening libraries targeting a variety of protein classes, most notably protein kinases. The pyrazolopyridine scaffold can act as a bioisostere for purines, enabling it to interact with the ATP-binding site of kinases.

Experimental Workflow for Fragment-Based Screening

A typical workflow for a fragment-based screening campaign using this compound is depicted below. This process involves a primary screen to identify binders, followed by orthogonal validation and structural studies to confirm the binding mode and inform subsequent lead optimization.

FBDD_Workflow cluster_0 Stage 1: Hit Identification cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Structural Characterization cluster_3 Stage 4: Lead Optimization A Fragment Library (including this compound) B Primary Screen (e.g., Thermal Shift Assay) A->B C Initial Hits B->C D Orthogonal Screen (e.g., SPR or NMR) C->D E Validated Hits D->E F X-ray Crystallography or Cryo-EM E->F G Fragment-Target Co-crystal Structure F->G H Structure-Guided Chemistry G->H I Potent Lead Compounds H->I

FBDD Workflow

Experimental Protocols

Detailed methodologies for key experiments in a fragment-screening cascade are provided below.

Protocol 1: Thermal Shift Assay (TSA) for Primary Screening

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify fragments that bind to and stabilize a target protein.

Principle: The binding of a ligand (fragment) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.

Materials:

  • Target protein (≥95% purity)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument

Procedure:

  • Prepare the master mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically 2-5 µM, and the dye is at a 5x final concentration.

  • Dispense the master mix: Aliquot the master mix into the wells of a 96- or 384-well PCR plate.

  • Add the fragment: Add this compound to the wells to a final concentration typically ranging from 100 µM to 1 mM. Include appropriate controls (e.g., protein with DMSO, buffer only).

  • Seal and centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal denaturation: Place the plate in a real-time PCR instrument and run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the inflection point of the sigmoidal melting curve. A significant positive shift in Tm in the presence of the fragment compared to the DMSO control indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free technique used to measure the binding affinity and kinetics of fragment-protein interactions in real-time.

Principle: The target protein is immobilized on a sensor chip. When a fragment in solution flows over the surface and binds to the protein, the refractive index at the surface changes, which is detected as a change in the resonance angle of surface plasmons.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein

  • This compound solutions at various concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment injection: Inject a series of concentrations of this compound over the immobilized protein surface.

  • Data collection: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Data analysis: Analyze the sensorgrams to determine the binding affinity (KD), and association (ka) and dissociation (kd) rate constants. A concentration-dependent binding response confirms a specific interaction.

Protocol 3: Saturation Transfer Difference (STD) NMR for Hit Validation

STD-NMR is a powerful technique to identify and characterize fragment binding to a protein in solution.

Principle: Selective saturation of protein resonances is transferred to a binding ligand via spin diffusion. By subtracting a spectrum with off-resonance irradiation from a spectrum with on-resonance irradiation, a difference spectrum is obtained that only shows signals from the binding fragment.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Target protein

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

Procedure:

  • Sample preparation: Prepare a sample containing the target protein (typically 10-50 µM) and this compound (typically 100-fold molar excess) in the deuterated buffer.

  • Acquire reference spectrum: Acquire a 1D ¹H NMR spectrum of the sample.

  • Set up STD experiment: Set up the STD experiment with selective on-resonance irradiation of protein signals (e.g., in the aliphatic region around 0 ppm) and off-resonance irradiation where no protein or fragment signals are present (e.g., 40 ppm).

  • Data acquisition: Acquire the STD-NMR data.

  • Data processing: Process the data to obtain the difference spectrum. The presence of signals in the difference spectrum corresponding to the protons of this compound confirms binding. The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein.

Signaling Pathway Context: Targeting Protein Kinases

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as inhibitors of various protein kinases, such as PI3K, IRAK4, and Pim kinases. These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and inflammation. A generalized kinase signaling pathway that can be targeted by inhibitors derived from this scaffold is shown below.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Pim Pim Kinase Akt->Pim Activates Transcription Gene Transcription (Proliferation, Survival, Inflammation) Pim->Transcription IKK IKK Complex NFkB NF-κB IKK->NFkB Activates IkappaB IκB IKK->IkappaB Phosphorylates for degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkappaB->NFkB Inhibits IRAK4 IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TRAF6->IKK MyD88 MyD88 MyD88->IRAK4 TLR Toll-like Receptor TLR->MyD88 NFkB_nuc->Transcription Inhibitor Pyrazolo[1,5-a]pyridine -derived Inhibitor Inhibitor->PI3K Inhibitor->Pim Inhibitor->IRAK4

Targeting Kinase Signaling Pathways

Quantitative Data Summary

While specific screening data for this compound is not publicly available, the following table presents representative data for inhibitors derived from the closely related pyrazolo[1,5-a]pyrimidine scaffold to illustrate the potential of this chemical class.

Compound IDTarget KinaseIC₅₀ (nM)Ligand Efficiency (LE)Reference
Compound 1 IRAK41100.44[5]
Compound 14 IRAK4< 10N/A[5]

This data is for illustrative purposes to show the potential of the scaffold.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties and synthetically accessible scaffold make it an attractive fragment for inclusion in screening libraries. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in identifying and validating novel hits, paving the way for the development of potent and selective lead compounds. While specific quantitative data for the parent fragment is sparse, the demonstrated success of its derivatives underscores the potential of this privileged scaffold in medicinal chemistry.

References

Application Notes and Protocols: Development of Covalent Inhibitors from Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for designing and developing covalent inhibitors based on the pyrazolo[1,5-a]pyridine-4-carboxylic acid scaffold and its close structural analogs, such as pyrazolo[1,5-a]pyrimidines. The focus is on the development of kinase inhibitors, a prominent area for this class of compounds.

Introduction to Covalent Inhibition with Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine cores are privileged scaffolds in medicinal chemistry, recognized for their utility in developing potent kinase inhibitors.[1][2] These heterocyclic systems can effectively mimic the hinge-binding interactions of ATP in the kinase active site.[2] By incorporating an electrophilic "warhead," these scaffolds can be transformed into covalent inhibitors that form a permanent bond with a nucleophilic amino acid residue in the target protein, often a cysteine.[3] This irreversible mode of action can offer advantages such as prolonged target engagement, increased potency, and improved pharmacokinetic and pharmacodynamic properties.[4]

A notable example of a covalent inhibitor with a related core is Zanubrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which features a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide structure.[5] The development of such inhibitors typically involves a structure-guided design approach to position an acrylamide or similar reactive group to react with a specific cysteine residue, such as Cys481 in BTK.[3]

Data Presentation: Covalent Inhibitors with Pyrazolopyrimidine and Related Scaffolds

The following table summarizes key quantitative data for representative covalent inhibitors based on pyrazolopyrimidine and similar scaffolds, primarily targeting Bruton's tyrosine kinase (BTK). This data illustrates the structure-activity relationships (SAR) and the kinetic parameters that define their covalent inhibition.

Compound/InhibitorScaffold TypeTarget KinaseIC50 (nM)k_inact/K_I (M⁻¹s⁻¹)WarheadReference
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK1.5-Acrylamide[5]
Acalabrutinib Dihydroimidazo[1,5-a]pyrazineBTK5.130,000Acrylamide[4][5]
Zanubrutinib Tetrahydropyrazolo[1,5-a]pyrimidineBTK0.5-Acrylamide[5]
Compound 27 4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamideBTK-12,000Acrylamide[4]
PRN1008 (Rilzabrutinib) Pyrazolo-pyrimidineBTK3.1-Cyanoacrylamide (Reversible Covalent)[5]

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of covalent inhibitors. Below are protocols for key experiments.

Protocol 1: Synthesis of a Generic Pyrazolo[1,5-a]pyridine-4-carboxamide Covalent Inhibitor

This protocol outlines a general synthetic route for attaching an acrylamide warhead to a this compound core.

Materials:

  • This compound

  • Amine-linker (e.g., N-Boc-piperazine)

  • Acryloyl chloride

  • Coupling agents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1 eq) in DMF.

    • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3 eq).

    • Stir for 10 minutes at room temperature.

    • Add the amine-linker (e.g., N-Boc-piperazine) (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor reaction completion by LC-MS.

    • Upon completion, extract the product with an organic solvent and purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir at room temperature for 2-4 hours.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Acrylamide Formation:

    • Dissolve the deprotected amine intermediate in DCM.

    • Cool the solution to 0°C.

    • Add DIPEA (3 eq).

    • Add acryloyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0°C for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the final covalent inhibitor by column chromatography.

Protocol 2: Enzyme Kinetic Assay for Irreversible Inhibitors

This protocol determines the kinetic parameters (k_inact and K_I) of a covalent inhibitor.

Materials:

  • Recombinant target kinase (e.g., BTK)

  • ATP

  • Substrate peptide

  • Kinase buffer

  • Covalent inhibitor stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Enzyme Inactivation:

    • Pre-incubate the kinase with varying concentrations of the covalent inhibitor in the kinase buffer at room temperature.

    • Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Activity Measurement:

    • Initiate the kinase reaction by adding a mixture of ATP and substrate peptide to the aliquots from the inactivation step.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.

    • The slope of each line represents the observed rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[4] The ratio k_inact/K_I represents the second-order rate constant for covalent modification.[4]

Protocol 3: Mass Spectrometry Analysis of Protein-Inhibitor Adduct Formation

This protocol confirms the covalent binding of the inhibitor to the target protein.[1]

Materials:

  • Target protein

  • Covalent inhibitor

  • Incubation buffer

  • Mass spectrometer (e.g., LC-ESI-TOF)

Procedure:

  • Incubation:

    • Incubate the target protein with an excess of the covalent inhibitor at a specific temperature (e.g., 37°C) for a set time (e.g., 1-2 hours).

    • Include a control sample with the protein and DMSO (vehicle).

  • Sample Preparation:

    • Remove the excess, unbound inhibitor by methods such as dialysis, size-exclusion chromatography, or solid-phase extraction.[1]

  • Mass Spectrometry Analysis:

    • Analyze the protein samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the molecular weight of the protein.

    • Compare the mass of the inhibitor-treated protein with the control protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[6]

Visualizations

Signaling Pathway

Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_PKC->Transcription_Factors Activation Cell_Survival B-cell Proliferation & Survival Transcription_Factors->Cell_Survival Gene Expression Covalent_Inhibitor Pyrazolo[1,5-a]pyridine Covalent Inhibitor Covalent_Inhibitor->BTK Irreversible Inhibition

Caption: BTK signaling pathway and its inhibition.

Experimental Workflow

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Studies Scaffold Pyrazolo[1,5-a]pyridine -4-carboxylic acid Synthesis Chemical Synthesis Scaffold->Synthesis Warhead Electrophilic Warhead (e.g., Acrylamide) Warhead->Synthesis Enzyme_Kinetics Enzyme Kinetics (k_inact/K_I) Synthesis->Enzyme_Kinetics Mass_Spec Mass Spectrometry (Adduct Confirmation) Synthesis->Mass_Spec Cell_Assay Cell-based Assays (IC50) Enzyme_Kinetics->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Efficacy Efficacy Models PK_PD->Efficacy

Caption: Covalent inhibitor development workflow.

Logical Relationship

Logical_Relationship Covalent_Inhibitor Covalent Inhibitor (Pyrazolo[1,5-a]pyridine core + Warhead) Noncovalent_Complex Reversible Non-covalent Complex (E-I) Covalent_Inhibitor->Noncovalent_Complex Initial Binding (K_I) Target_Protein Target Protein (e.g., Kinase with Cysteine) Target_Protein->Noncovalent_Complex Covalent_Adduct Irreversible Covalent Adduct (E-I*) Noncovalent_Complex->Covalent_Adduct Covalent Bond Formation (k_inact)

Caption: Mechanism of covalent inhibition.

References

Application Notes and Protocols for Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Analogues as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4-mediated signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold and its close analogues, such as pyrazolo[1,5-a]pyrimidines, have emerged as promising core structures for the development of potent and selective IRAK4 inhibitors.

This document provides detailed application notes and experimental protocols based on published data for a closely related and well-characterized series of IRAK4 inhibitors: 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides . While specific data for the Pyrazolo[1,5-a]pyridine-4-carboxylic acid scaffold is not extensively available in the public domain, the methodologies and structure-activity relationship (SAR) insights from the pyrazolo[1,5-a]pyrimidine series are highly relevant and transferable for the design and evaluation of novel inhibitors based on the pyrazolo[1,5-a]pyridine core.

IRAK4 Signaling Pathway

IRAK4 is a key upstream kinase in the Myddosome signaling complex. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and ultimately the production of pro-inflammatory cytokines and chemokines.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines Transcription

Figure 1: Simplified IRAK4 Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data for a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 inhibitors, as reported by Tung, R. et al. (2015). This data provides a valuable reference for understanding the potency, cellular activity, and pharmacokinetic properties of this class of compounds.

Table 1: In Vitro Potency and Physicochemical Properties of Lead Compound 1 [1]

ParameterValue
IRAK4 IC50 (nM) 110
hPBMC IC50 (nM) 2300
Ligand Binding Efficiency (LBE) 0.44
Kinase Selectivity (>100-fold) 89% (out of 101 kinases)
Polar Surface Area (PSA, Å2) 127
cLogD (pH 7.4) -1.7
Apparent Permeability (Papp, 10-6 cm/s) 17

Table 2: Structure-Activity Relationship (SAR) of the 5-Position of the Pyrazolopyrimidine Ring [1]

CompoundR Group at 5-positionIRAK4 IC50 (nM)
10 2-Aminoethylamino2.1
11 Cyclopentane-1,2-diamine>25
12 trans-Cyclohexane-1,2-diamine22
13 (1S,2R)-Cyclohexane-1,2-diamine8.8
14 (1R,2S)-Cyclohexane-1,2-diamine0.3

Table 3: Cellular Potency and Pharmacokinetic Profiles of Optimized Inhibitors [1]

CompoundhPBMC IC50 (nM)rWB IC50 (nM)Rat Clp (mL min-1 kg-1)Rat %F
14 313002530
18 461301245
19 121001760

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors. These protocols can be adapted for the evaluation of novel compounds with the pyrazolo[1,5-a]pyridine scaffold.

Protocol 1: Synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamides

A general synthetic route for the preparation of the target compounds is outlined below.[1]

Synthesis_Workflow start 5-hydroxypyrazolo[1,5-a]pyrimidine- 3-carboxylic acid step1 Chlorination (POCl3) start->step1 intermediate1 5-chloropyrazolo[1,5-a]pyrimidine- 3-carboxylic acid step1->intermediate1 step2 Amide Coupling (Arylamine, HATU) intermediate1->step2 intermediate2 5-chloro-N-aryl-pyrazolo[1,5-a]pyrimidine- 3-carboxamide step2->intermediate2 step3 SNAr Reaction (Amine) intermediate2->step3 product 5-amino-N-aryl-pyrazolo[1,5-a]pyrimidine- 3-carboxamide step3->product

Figure 2: General Synthetic Workflow.

Materials:

  • 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • Phosphorus oxychloride (POCl3)

  • Appropriate arylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Appropriate amine for the 5-position substitution

  • Solvents (e.g., DMF, CH2Cl2) and reagents for amide coupling and SNAr reactions.

Procedure:

  • Chlorination: The starting 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is chlorinated using a reagent such as POCl3 to yield the 5-chloro intermediate.

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired arylamine using a standard peptide coupling reagent like HATU to form the amide.

  • SNAr Reaction: The 5-chloro group is then displaced by a variety of amines via a nucleophilic aromatic substitution (SNAr) reaction to generate the final 5-amino-substituted compounds.

Protocol 2: IRAK4 Biochemical Assay (IC50 Determination)

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against the IRAK4 enzyme.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Suitable substrate (e.g., synthetic peptide or Myelin Basic Protein)

  • Test compounds

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant IRAK4 enzyme, and the kinase buffer.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay, which measures luminescence.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Protocol 3: Human Peripheral Blood Mononuclear Cell (hPBMC) Assay (Cellular Potency)

This cellular assay measures the ability of the inhibitors to block the production of pro-inflammatory cytokines in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (hPBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • TLR agonist (e.g., R848 for TLR7/8 activation)

  • Test compounds

  • ELISA kit for detecting the cytokine of interest (e.g., IL-6 or TNF-α)

  • 96-well cell culture plates

Procedure:

  • Isolate hPBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the hPBMCs in a 96-well plate at a density of approximately 2 x 105 cells per well.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C.

  • Stimulate the cells with a TLR agonist (e.g., R848) to induce cytokine production.

  • Incubate the plates for 18-24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Measure the concentration of the target cytokine (e.g., IL-6) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production for each compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Protocol 4: Rat Pharmacodynamic (PD) Model

This in vivo model assesses the ability of the inhibitors to suppress TLR-agonist-induced cytokine production in rats.[1]

Materials:

  • Male Lewis rats

  • Test compound formulated for oral administration

  • TLR agonist (e.g., R848)

  • Anesthesia

  • Blood collection supplies

  • ELISA kit for rat IL-6

Procedure:

  • Administer the test compound to the rats via oral gavage at various doses.

  • After a specified time (e.g., 1 hour), challenge the rats with an intravenous injection of a TLR agonist (e.g., R848).

  • At a predetermined time point post-challenge (e.g., 2 hours), collect blood samples from the rats.

  • Process the blood to obtain plasma.

  • Measure the concentration of IL-6 in the plasma samples using a rat-specific ELISA kit.

  • Compare the IL-6 levels in the compound-treated groups to a vehicle-treated control group to determine the in vivo efficacy.

Structure-Activity Relationship (SAR) Summary

The development of the 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series revealed key structural features that influence IRAK4 inhibitory activity.

SAR_Summary cluster_scaffold Pyrazolo[1,5-a]pyrimidine Core cluster_r1 5-Position cluster_r2 3-Position (Carboxamide) cluster_r3 Pyrazole Ring Scaffold R1 Introduction of a hydrogen-bond donor (e.g., diamine) significantly improves potency. Stereochemistry of cyclic diamines is critical. R2 The N-aryl carboxamide is important for activity. Modifications to the aryl ring can modulate physicochemical properties. R3 Substituents on the pyrazole ring can be optimized to improve cell permeability and pharmacokinetic properties.

Figure 3: Key Structure-Activity Relationships.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are based on published literature and may require optimization for specific experimental conditions. All work with chemical and biological materials should be conducted in accordance with institutional safety guidelines.

References

Application of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1] This structural motif, being a purine analogue, can antagonize natural purines in various biological processes, making it a valuable framework for the design of novel therapeutic agents.[1] Derivatives of pyrazolo[1,5-a]pyridine have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3] This document provides detailed application notes and experimental protocols for the study of Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a representative compound of this class, in cancer research.

Mechanism of Action and Key Signaling Pathways

Pyrazolo[1,5-a]pyridine derivatives primarily exert their anticancer effects by targeting key enzymes in cell signaling pathways, particularly protein kinases. While specific data for this compound is limited, related compounds from the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine classes have been shown to inhibit several critical kinases involved in cancer progression, such as Phosphoinositide 3-kinases (PI3K), Tropomyosin receptor kinases (Trk), and p38 mitogen-activated protein kinase.[3][4][5]

The PI3K/Akt signaling pathway is a major focus for inhibitors based on this scaffold. By inhibiting PI3K, these compounds can block the phosphorylation of Akt, a key downstream effector, thereby impeding tumor cell proliferation, survival, and growth.

Below is a diagram illustrating the general mechanism of action for a Pyrazolo[1,5-a]pyridine-based kinase inhibitor targeting the PI3K/Akt pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a Pyrazolo[1,5-a]pyridine derivative.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of representative Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and protein kinases. It is important to note that these are representative data for the scaffold, and the activity of this compound may vary.

Compound ClassTarget Cell Line / EnzymeIC50 (nM)Reference
Pyrazolo[1,5-a]pyridinep110α (PI3K)0.9[4]
Pyrazolo[1,5-a]pyrimidineTrkA1.7[3]
Pyrazolo[1,5-a]pyrimidineTrkB14[3]
Pyrazolo[1,5-a]pyrimidineTrkC1[3]
Pyrazolo[1,5-a]pyrimidineKM12 (Colon Cancer)1[3]
5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamideIRAK4110[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the Pyrazolo[1,5-a]pyridine core structure, which can be adapted for the synthesis of the 4-carboxylic acid derivative. A common route involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes.[5]

Materials:

  • Substituted N-aminopyridine

  • Alkyne derivative (e.g., ethyl propiolate for introducing a precursor to the carboxylic acid group)

  • Solvent (e.g., acetonitrile)

  • Palladium catalyst (for subsequent modifications, if necessary)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of N-iminopyridinium ylide: Synthesize the N-iminopyridinium ylide from the corresponding substituted N-aminopyridine.

  • Cycloaddition Reaction: In a round-bottom flask, dissolve the N-iminopyridinium ylide (1 equivalent) and the alkyne derivative (1.2 equivalents) in acetonitrile.

  • Heat the reaction mixture under reflux for the time required for the reaction to complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired Pyrazolo[1,5-a]pyridine ester.

  • Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide in a mixture of THF and water).

Synthesis_Workflow Start N-aminopyridine + Alkyne Step1 [3+2] Cycloaddition Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Step3 Hydrolysis Step2->Step3 End Pyrazolo[1,5-a]pyridine -4-carboxylic acid Step3->End

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound against a specific protein kinase (e.g., PI3K).

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the kinase, and the substrate.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Pyrazolo[1,5-a]pyridine -4-carboxylic acid Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay Xenograft Xenograft Tumor Model KinaseAssay->Xenograft

Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target key signaling pathways, particularly protein kinases, provides a strong rationale for further investigation. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships (SAR), optimize potency and selectivity, and assess their efficacy and safety in preclinical in vivo models. The detailed protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid. Our aim is to facilitate a streamlined and efficient experimental workflow by addressing common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed strategy involves a two-step process:

  • 1,3-Dipolar Cycloaddition: Reaction of an N-aminopyridinium ylide with an appropriate alkyne, such as ethyl propiolate, to form the ethyl ester of this compound.

  • Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid.

Q2: How can I prepare the N-aminopyridinium ylide precursor?

A2: N-aminopyridinium ylides are typically generated in situ from the corresponding N-aminopyridinium salts. These salts can be synthesized by the N-amination of pyridine with reagents like hydroxylamine-O-sulfonic acid.

Q3: What are the critical parameters to control for a high-yield 1,3-dipolar cycloaddition reaction?

A3: Key parameters to optimize include the choice of solvent, reaction temperature, and the purity of the reactants. Aprotic solvents like DMF are often used. The reaction may require heating to proceed at an optimal rate. Ensuring the N-aminopyridinium salt is free of impurities is crucial for good yield.

Q4: What conditions are recommended for the hydrolysis of the ethyl ester to the carboxylic acid?

A4: Alkaline hydrolysis using bases like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., ethanol, dioxane) is a standard method. Subsequent acidification will precipitate the carboxylic acid. Careful pH adjustment during work-up is essential for efficient product isolation.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate

Q: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in this cycloaddition can arise from several factors. Below is a systematic approach to identify and resolve the issue.

Potential CauseRecommended Solution
Impure N-aminopyridinium Salt Ensure the N-aminopyridinium salt is pure and dry. Recrystallize if necessary. Impurities can inhibit the formation of the ylide.
Inefficient Ylide Formation The choice of base and reaction conditions for ylide generation is critical. If using a base like triethylamine, ensure it is fresh and added at the correct temperature (often cooled). Consider screening other non-nucleophilic bases.
Suboptimal Reaction Temperature The reaction may be too slow at room temperature. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][3]
Incorrect Solvent The solvent choice affects reactant solubility and reaction kinetics. While DMF is common, consider screening other aprotic polar solvents.
Decomposition of Reactants or Product Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction closely with TLC to determine the optimal reaction time.
Issue 2: Incomplete or Low-Yield Hydrolysis of the Ester

Q: I am struggling to fully hydrolyze the ethyl ester to the carboxylic acid, or the isolated yield is poor. What can I do?

A: Incomplete hydrolysis or poor recovery can be frustrating. Here are some troubleshooting steps:

Potential CauseRecommended Solution
Insufficient Base or Reaction Time Ensure at least one equivalent of base (e.g., LiOH or NaOH) is used. If the reaction is sluggish, increase the reaction time or consider adding more equivalents of the base. Monitor the disappearance of the starting ester by TLC.
Suboptimal Solvent System The ester may have poor solubility in a purely aqueous medium. Use a co-solvent like ethanol, methanol, or dioxane to improve solubility.
Difficulty in Product Isolation Pyridine carboxylic acids can be amphoteric and may have some water solubility.[1] During acidic work-up, carefully adjust the pH to the isoelectric point (typically pH 3-5) to ensure maximum precipitation. Cooling the solution can further aid precipitation.
Product Loss During Extraction If the product does not precipitate well, it may remain in the aqueous layer.[1] In such cases, after neutralization, try extracting with an organic solvent like ethyl acetate or chloroform. Salting out by saturating the aqueous layer with NaCl might improve extraction efficiency.[1]
Issue 3: Difficulty in Product Purification

Q: My final this compound product is impure. How can I purify it effectively?

A: Purification of polar heterocyclic compounds can be challenging. Here are some common strategies:

Purification MethodRecommendations
Recrystallization This is the most common method for purifying solid products. Screen various solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol, methanol, acetic acid, or mixtures with water.
Column Chromatography For more challenging purifications, silica gel column chromatography can be employed. Use a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexanes or dichloromethane). Adding a small amount of acetic acid to the eluent can help to reduce tailing of the acidic product on the silica gel.
Acid-Base Extraction An acid-base work-up can help remove neutral or basic impurities. Dissolve the crude product in a dilute basic solution (e.g., NaHCO₃), wash with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-precipitate the product by adding acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate

This protocol is a generalized procedure based on the 1,3-dipolar cycloaddition reaction.

  • Preparation of N-aminopyridinium salt: In a round-bottom flask, dissolve pyridine in a suitable solvent like dichloromethane. Cool the solution in an ice bath.

  • Add a solution of hydroxylamine-O-sulfonic acid in methanol dropwise with stirring.

  • Allow the reaction to stir at room temperature for several hours.

  • The N-aminopyridinium salt will precipitate. Filter the solid, wash with a cold solvent (e.g., ether), and dry under vacuum.

  • Cycloaddition Reaction: Suspend the N-aminopyridinium salt in an aprotic solvent such as DMF.

  • Add a non-nucleophilic base (e.g., triethylamine) and ethyl propiolate.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl pyrazolo[1,5-a]pyridine-4-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (1-2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ether or dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4.

  • The this compound should precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Data Summary

The following table summarizes representative yields for related pyrazolo[1,5-a]pyridine syntheses found in the literature. Note that reaction conditions can significantly influence the outcome.

Starting MaterialsProductYield (%)Reference
N-amino-2-iminopyridine and 1,3-dicarbonyl compoundSubstituted pyrazolo[1,5-a]pyridine81-90%[4]
3-amino-1H-pyrazole and β-dimethylaminovinyl ketonesSubstituted pyrazolo[1,5-a]pyrimidineModerate to High[3]
5-aminopyrazole and 2-arylmalondialdehydes (Microwave)Substituted pyrazolo[1,5-a]pyrimidine>80%[3]

Visualized Workflows

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start Pyridine + Hydroxylamine-O-sulfonic acid salt N-aminopyridinium salt start->salt N-amination cycloaddition 1,3-Dipolar Cycloaddition (with Ethyl Propiolate) salt->cycloaddition ester_crude Crude Ethyl Ester cycloaddition->ester_crude ester_pure Pure Ethyl Ester ester_crude->ester_pure Purification (Column Chromatography) hydrolysis Alkaline Hydrolysis (e.g., NaOH, EtOH/H2O) ester_pure->hydrolysis workup Acidic Work-up (pH adjustment) hydrolysis->workup acid_crude Crude Carboxylic Acid workup->acid_crude Precipitation/Filtration acid_pure Pure Pyrazolo[1,5-a]pyridine- 4-carboxylic acid acid_crude->acid_pure Purification (Recrystallization)

Caption: General experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield start Low Yield in Cycloaddition? check_purity Check Purity of N-aminopyridinium Salt start->check_purity Yes optimize_base Optimize Base for Ylide Formation check_purity->optimize_base Purity OK end_node Improved Yield check_purity->end_node Impure -> Purify optimize_temp Optimize Reaction Temperature (TLC Monitoring) optimize_base->optimize_temp No Improvement optimize_base->end_node Improved screen_solvent Screen Solvents optimize_temp->screen_solvent No Improvement optimize_temp->end_node Improved screen_solvent->end_node Improved

Caption: Troubleshooting logic for low yield in the 1,3-dipolar cycloaddition step.

References

Purification of Pyrazolo[1,5-a]pyridine-4-carboxylic acid and side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the purification of Pyrazolo[1,5-a]pyridine-4-carboxylic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is expected to be a white to off-white or pale yellow crystalline solid.[1][2] Like its structural isomers and related pyridine carboxylic acids, it is predicted to have a high melting point and be thermally stable.[1][3] It possesses both a weakly basic pyridine nitrogen and an acidic carboxylic acid group, making it an amphoteric compound.[3]

Q2: What is the general solubility profile of this compound?

A2: Based on analogous structures like isonicotinic acid, this compound is expected to be slightly soluble in cold water but significantly more soluble in hot water.[1][3] Its amphoteric nature means it is soluble in both aqueous acidic and basic solutions.[3][4] It generally has low solubility in non-polar organic solvents like hexanes and ether, but may have some solubility in polar organic solvents such as ethanol, particularly upon heating.[3][5]

Q3: My compound is a tan or brown color. Is this normal?

A3: While a pure compound should be white or off-white, crude products from multi-step syntheses can often be colored due to residual reagents, catalysts, or minor, highly colored byproducts. This coloration is a common issue and can typically be resolved through proper purification techniques like recrystallization with activated carbon.

Q4: What is the most common synthetic route that precedes purification?

A4: A frequent final step in the synthesis of this and similar heterocyclic carboxylic acids is the hydrolysis of a corresponding ester precursor (e.g., the methyl or ethyl ester) under basic conditions (like NaOH or KOH), followed by acidic workup to precipitate the carboxylic acid.[2][6] Therefore, the crude product is often isolated directly from an aqueous reaction mixture.

Section 2: Troubleshooting and Purification Guides

This section addresses common issues encountered during the purification of this compound.

Issue / Observation Potential Cause Recommended Solution
Low Yield After Recrystallization 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The compound is more soluble than expected in the chosen solvent.1. Reduce the volume of solvent. Aim for a saturated solution at the solvent's boiling point. 2. Cool the crystallization flask in an ice bath for at least 30-60 minutes to maximize crystal formation. 3. Try a less polar solvent system, such as an ethanol/water or acetic acid/water mixture.
Product "Oils Out" Instead of Crystallizing 1. The compound's melting point is lower than the boiling point of the solvent. 2. High concentration of impurities depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Add a co-solvent in which the compound is less soluble to induce crystallization. For example, if using hot ethanol, slowly add water until turbidity persists, then reheat to clarify and cool slowly.
Persistent Impurities in NMR/LC-MS 1. Incomplete hydrolysis of the ester precursor. 2. Co-precipitation of starting materials or side products. 3. Trapped inorganic salts from workup.1. Re-subject the material to hydrolysis conditions (e.g., reflux in aqueous NaOH) and re-purify. 2. Perform a salt wash. Dissolve the crude acid in a dilute base (e.g., 1M NaOH), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, then re-precipitate the pure acid with HCl. 3. Ensure the precipitated acid is thoroughly washed with cold deionized water before drying.
Product is a Fine Powder, Difficult to Filter 1. The solution was cooled too rapidly ("crashed out").1. Re-dissolve the product in hot solvent and allow it to cool slowly to room temperature without disturbance, then place it in an ice bath. Slow cooling promotes the growth of larger, more easily filterable crystals.
Product Remains Colored (Yellow/Brown) After Recrystallization 1. Presence of highly conjugated, colored impurities.1. During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal). Keep the solution hot for 5-10 minutes, then perform a hot filtration through celite or fluted filter paper to remove the carbon before allowing the filtrate to cool.

Section 3: Side Reactions and Impurity Formation

Q1: What is the most likely impurity if I synthesized the acid via ester hydrolysis?

A1: The most common impurity is the unreacted starting ester (e.g., ethyl pyrazolo[1,5-a]pyridine-4-carboxylate). This occurs if the hydrolysis reaction time was too short, the temperature was too low, or an insufficient amount of base was used. This neutral impurity can often be removed by performing a basic wash as described in the troubleshooting table.

Q2: My synthesis involved a cross-coupling reaction (e.g., Suzuki, Stille) before the final hydrolysis. What impurities should I look for?

A2: You should be vigilant for residual palladium or tin catalysts, as well as boronic acid/ester starting materials or homo-coupled byproducts. These are typically removed by chromatography or by performing the salt wash technique, as they are often insoluble in the aqueous basic solution where your desired product is deprotonated and dissolved.

Q3: Can the Pyrazolo[1,5-a]pyridine ring itself react during purification?

A3: The heterocyclic core is generally stable under standard purification conditions.[3] However, prolonged exposure to very strong acids and high heat could potentially lead to degradation or decarboxylation, though this is unlikely under typical recrystallization protocols.

Section 4: Experimental Protocols

Protocol 1: Purification by Recrystallization from Aqueous Solution

This protocol is ideal for crude material that is mostly the desired product but contains minor impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling on a hot plate with stirring.

  • Saturation: Continue adding small portions of hot deionized water until the solid just dissolves. If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and swirl.

  • Hot Filtration (if carbon was used): Pre-heat a clean flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is highly effective for removing neutral or basic impurities, such as unreacted ester starting material.

  • Dissolution: Dissolve the crude product in a suitable volume of 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction of Impurities: Transfer the basic solution to a separatory funnel. Extract the solution one or two times with an organic solvent like ethyl acetate or dichloromethane to remove any neutral or basic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of the pure carboxylic acid should form.

  • Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum. For highest purity, this product can be subsequently recrystallized using Protocol 1.

Section 5: Data and Visualizations

Data Summary
PropertyValue / DescriptionSource / Analogy
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance White to off-white/yellow crystalline solid[1][7]
Melting Point Expected >180 °C (high)Analogy to isomers: 2-COOH (185-195 °C), 3-COOH (199 °C)[7][8]
Solubility (Qualitative) - Slightly soluble in cold water - Soluble in hot water - Soluble in aqueous acid & base - Insoluble in non-polar organicsAnalogy to Isonicotinic Acid[1][3]

Visualizations

Purification_Workflow start_node Crude Product (from synthesis) process_node_dissolve Dissolution start_node->process_node_dissolve Dissolve in Hot Solvent process_node process_node decision_node decision_node output_node Pure Crystalline Product waste_node Impurities in Filtrate/Extract decision_node_color Colored? process_node_dissolve->decision_node_color Check Color process_node_charcoal Add Charcoal & Hot Filter decision_node_color->process_node_charcoal Yes process_node_cool Slow Cooling & Crystallization decision_node_color->process_node_cool No process_node_charcoal->process_node_cool process_node_filter Vacuum Filtration & Washing process_node_cool->process_node_filter process_node_filter->output_node process_node_filter->waste_node Isolate

Caption: General workflow for the purification of this compound by recrystallization.

Caption: Common impurity source from the ester hydrolysis synthesis route.

References

Technical Support Center: Functionalization of the Pyrazolo[1,5-a]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the pyrazolo[1,5-a]pyridine scaffold.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and functionalization of pyrazolo[1,5-a]pyridines in a question-and-answer format.

Question 1: I am getting a low yield in my pyrazolo[1,5-a]pyridine synthesis. What are the common causes and how can I improve it?

Answer:

Low yields in pyrazolo[1,5-a]pyridine synthesis are a frequent problem and can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Impurities in your starting materials, especially the aminopyrazole, can significantly interfere with the reaction.

    • Recommendation: Ensure all reactants are of high purity. Recrystallize or purify starting materials if necessary.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.

    • Catalyst: The choice and loading of the catalyst are critical. While acidic catalysts are common, Lewis acids or other specialized catalysts might be more effective for your specific substrate.[1]

    • Solvent: The solvent affects reactant solubility and reaction kinetics. An unsuitable solvent can hinder the reaction. A solvent screen is advisable to find the optimal medium.[1]

    • Temperature and Time: The reaction may require specific temperature control. Some reactions proceed at room temperature, while others need heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the desired product. For instance, in some cross-dehydrogenative coupling reactions, using a strong Brønsted acid like trifluoroacetic acid (TFA) in excess can lead to side reactions with the N-aminopyridine starting material.[2][3]

    • Recommendation: Carefully review the reaction mechanism to anticipate potential side reactions. Adjusting stoichiometry, temperature, or the choice of catalyst can help minimize side product formation.

Question 2: My functionalization reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a well-known challenge in the functionalization of the pyrazolo[1,5-a]pyridine ring. The electronic properties of the ring direct electrophilic and nucleophilic attacks to specific positions.

  • Understanding Reactivity: The pyrazolo[1,5-a]pyridine system has distinct reactive sites. For electrophilic substitution, the C3 position is generally the most electron-rich and nucleophilic.[4][5][6] The C7 position is another site susceptible to functionalization, particularly in palladium-catalyzed C-H activation reactions.[7][8]

  • Control through Reaction Conditions:

    • Catalyst Control: In palladium-catalyzed C-H arylations, the choice of catalyst and ligands can dictate the regioselectivity. For example, a phosphine-containing palladium catalyst can favor arylation at the more acidic C7 position, while a phosphine-free catalyst may target the more electron-rich C3 position.[5]

    • Solvent and Additives: The reaction medium can influence the regiochemical outcome. For direct arylation with aryl iodides, additives like cesium fluoride or silver carbonate have been used to selectively afford 3- or 7-arylated products, respectively.[7]

  • Strategic Halogenation: Halogenated pyrazolo[1,5-a]pyridines are versatile intermediates for further functionalization via cross-coupling reactions. Regioselective halogenation can be achieved using various reagents and conditions.

    • N-halosuccinimides (NCS, NBS, NIS) are commonly used for halogenation, often at the C3 position.[9][10]

    • A combination of sodium halides (NaX) and an oxidant like potassium persulfate (K₂S₂O₈) in water provides an environmentally friendly method for C3-halogenation.[11]

    • Hypervalent iodine(III) reagents with potassium halide salts in water can also achieve clean and efficient C3-halogenation at room temperature.[9][12]

Question 3: I am having trouble with a Palladium-catalyzed cross-coupling reaction on my pyrazolo[1,5-a]pyridine substrate. What are some potential issues?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrazolo[1,5-a]pyridine core, but they can be challenging.

  • Catalyst Poisoning: The nitrogen atoms in the heterocyclic ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[4]

    • Recommendation: The design of ancillary ligands plays a crucial role in preventing catalyst poisoning and facilitating the desired catalytic cycle.[13][14] The use of sterically demanding and electron-rich ligands can be beneficial.

  • Substrate Reactivity: The electronic nature of both the pyrazolo[1,5-a]pyridine and the coupling partner can affect the reaction efficiency. Electron-deficient pyridines can be challenging substrates for C-H activation.[15]

  • Optimizing Reaction Parameters:

    • Catalyst Loading: The amount of palladium catalyst used, often expressed in mol % or ppm, is a critical parameter that needs optimization.[16]

    • Ligand Choice: The appropriate choice of ligand is essential for a successful cross-coupling reaction. Different ligands can influence reactivity, selectivity, and catalyst stability.[13][14]

    • Base and Solvent: The base and solvent system must be carefully chosen to be compatible with the substrates and the catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of the pyrazolo[1,5-a]pyridine core?

A1: The most prevalent synthetic strategies include:

  • Cyclization Reactions: This is a widely adopted approach, often involving the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents under acidic or basic conditions.[17][18]

  • [3+2] Cycloaddition: This method typically involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[3][19][20]

  • Three-Component Reactions: These one-pot reactions often involve the condensation of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound.[17][18]

  • Cross-Dehydrogenative Coupling (CDC): This method can be used to form the pyrazolo[1,5-a]pyridine ring from N-amino-2-iminopyridines and β-dicarbonyl compounds, promoted by an acid and an oxidant like molecular oxygen.[2][3]

Q2: How can I introduce a halogen atom onto the pyrazolo[1,5-a]pyridine ring?

A2: Regioselective halogenation is a key functionalization step. Common methods include:

  • Using N-Halosuccinimides (NXS): Reagents like NIS, NBS, and NCS can be used to introduce iodine, bromine, and chlorine, respectively, typically at the C3 position. The reaction conditions, such as the stoichiometry of the NXS reagent, can be varied to achieve mono- or di-halogenation.[10]

  • Oxidative Halogenation: A mixture of a sodium halide (NaX) and an oxidant like K₂S₂O₈ in an aqueous medium can be an effective and green method for C3-halogenation.[11]

  • Hypervalent Iodine Reagents: Using a hypervalent iodine(III) reagent in combination with potassium halide salts in water allows for mild and efficient C3-halogenation at ambient temperature.[9][12]

Q3: What is the significance of pyrazolo[1,5-a]pyridine derivatives in drug discovery?

A3: Pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffold are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. They are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[17][18]

Q4: Which signaling pathways are commonly targeted by pyrazolo[1,5-a]pyridine-based inhibitors?

A4: Pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases:

  • PI3K/Akt/mTOR Pathway: This is a major pathway regulating cell proliferation, growth, and survival. Several pyrazolo[1,5-a]pyridine derivatives have been designed as selective inhibitors of PI3K isoforms (e.g., p110α, PI3Kδ, PI3Kγ).[21][22][23][24]

  • MAPK Signaling Pathways: These pathways, including the p38 MAPK pathway, are involved in cellular responses to stress and inflammation. Pyrazolo[1,5-a]pyridine-based compounds have been investigated as inhibitors of p38 MAP kinase for the treatment of inflammatory diseases.[7][25][26][27]

  • Tropomyosin Receptor Kinase (Trk) Pathway: This pathway is involved in neuronal cell cycle, proliferation, and survival, and its dysregulation is implicated in certain cancers. Pyrazolo[1,5-a]pyrimidine-based molecules are key components in some approved Trk inhibitors.[28]

  • Cyclin-Dependent Kinase (CDK) Pathways: These pathways regulate the cell cycle. Pyrazolo[1,5-a]pyrimidine derivatives have shown potential as dual inhibitors of CDK2 and TRKA kinases.[29]

Experimental Protocols and Data

Protocol 1: Regioselective C3-Iodination of Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from a method utilizing a hypervalent iodine(III) reagent and is performed under aqueous and ambient conditions.[9][12]

Materials:

  • Substituted pyrazolo[1,5-a]pyrimidine

  • Potassium iodide (KI)

  • Phenyliodine(III) diacetate (PIDA)

  • Water (H₂O)

Procedure:

  • To a stirred solution of the pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in water, add potassium iodide (1.5 equiv.).

  • Add phenyliodine(III) diacetate (1.0 equiv.) to the mixture.

  • Stir the reaction mixture at room temperature for the specified time (see table below).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: C3-Iodination of Various Pyrazolo[1,5-a]pyrimidines

EntrySubstrateTime (h)Yield (%)
12-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine390
27-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine391
37-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine386
47-Phenylpyrazolo[1,5-a]pyrimidine389
5Pyrazolo[1,5-a]pyrimidine379

Data adapted from reference[12].

Protocol 2: Palladium-Catalyzed Direct C7-H Arylation of Pyrazolo[1,5-a]pyridines

This protocol describes a method for the regioselective arylation at the C7 position using an aryl chloride as the coupling partner.[8]

Materials:

  • Substituted pyrazolo[1,5-a]pyridine

  • Aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

Procedure:

  • In an oven-dried reaction vessel, combine the pyrazolo[1,5-a]pyridine (1.0 equiv.), aryl chloride (1.5 equiv.), Pd(OAc)₂ (5 mol %), RuPhos (10 mol %), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture at the specified temperature (see table below) with stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: C7-Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides

EntryPyrazolo[1,5-a]azine SubstrateAryl ChlorideTemperature (°C)Yield (%)
1Pyrazolo[1,5-a]pyridine4-Chloroanisole12085
2Pyrazolo[1,5-a]pyridine4-Chlorotoluene12082
3Pyrazolo[1,5-a]pyrimidine4-Chloroanisole10091
42-Methylpyrazolo[1,5-a]pyrimidine4-Chloroanisole10088

Data adapted from reference[8]. Please note that yields can vary based on the specific substrates used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (Pyrazolo[1,5-a]pyridine, Reagents) setup Reaction Setup (Inert atmosphere, Solvent) start->setup reaction Functionalization Reaction (e.g., Halogenation, C-H Activation) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis product Pure Functionalized Product analysis->product

Caption: General experimental workflow for the functionalization of pyrazolo[1,5-a]pyridines.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Cell_Processes Cell Growth, Proliferation, Survival Akt->Cell_Processes Downstream Signaling mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition (downstream effect)

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyridine derivatives.

References

Strategies to improve the solubility of Pyrazolo[1,5-a]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrazolo[1,5-a]pyridine-4-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound can be attributed to its molecular structure. It is a relatively planar, heterocyclic compound, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the individual molecules.[1] High crystal packing energy is often indicated by a high melting point, which hinders dissolution.[1] While the carboxylic acid group provides a site for ionization, the overall hydrophobicity of the pyrazolo-pyridine core dominates in neutral pH environments.

Q2: What are the primary strategies to improve the solubility of this compound?

A2: Strategies can be broadly categorized into physical and chemical modifications.[2]

  • Chemical Modifications: These involve altering the molecule itself or its immediate environment. Key methods include pH adjustment to form a salt in situ, use of co-solvents, and formation of prodrugs.[2][3]

  • Physical Modifications / Formulation Approaches: These methods change the physical form of the compound without altering its chemical structure. Common techniques include creating amorphous solid dispersions with polymers, complexation with cyclodextrins, and particle size reduction (e.g., nanosuspensions).[2][4][5]

Q3: I am starting my experiments. Which solubility enhancement strategy should I try first?

A3: For initial in vitro experiments, the simplest and most effective starting point is pH modification .[6][7] Since the molecule contains a carboxylic acid group, increasing the pH of the aqueous solution above the compound's pKa will deprotonate the acid, forming a more soluble carboxylate salt.[8] This is a rapid and cost-effective method for initial screening and assays.[7] If this is not feasible or sufficient, using a co-solvent like DMSO or ethanol is the next logical step.[5]

Troubleshooting Guides

Problem: My compound precipitates when I add it to my aqueous buffer (e.g., PBS pH 7.4).

  • Cause: At neutral pH, the carboxylic acid group is likely not fully ionized, and the compound's low intrinsic solubility causes it to crash out of solution.

  • Solution 1: pH Adjustment.

    • Action: Prepare your buffer at a higher pH (e.g., 8.0-9.0) to ensure the carboxylic acid is converted to its more soluble salt form.[8] Alternatively, dissolve the compound in a small amount of dilute base (e.g., 0.1 M NaOH) to create a concentrated stock solution of the sodium salt, and then dilute this into your final buffer. Always check the final pH and adjust as necessary for your experiment.

  • Solution 2: Use of Co-solvents.

    • Action: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.[5][9] Add this stock solution to your aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your biological assay.

Problem: pH modification is not compatible with my experimental system, and co-solvents are causing toxicity.

  • Cause: The required pH or co-solvent concentration adversely affects cell viability, protein stability, or other experimental parameters.

  • Solution 1: Complexation with Cyclodextrins.

    • Action: Utilize cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] The nonpolar pyrazolo-pyridine part of your molecule can form an inclusion complex with the CD, effectively encapsulating it and increasing its apparent water solubility.[2][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[11]

  • Solution 2: Amorphous Solid Dispersions.

    • Action: Create an amorphous solid dispersion (ASD) by dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC).[8][12] The amorphous form of a drug has higher energy and is more soluble than its stable crystalline form.[10] This approach can generate a supersaturated solution upon dissolution, significantly enhancing bioavailability.[10]

Problem: I need to achieve a high and stable concentration for in vivo studies, but the solubility is still too low.

  • Cause: Standard methods are not providing the required concentration or stability for animal dosing.

  • Solution 1: Nanosuspensions.

    • Action: Reduce the particle size of the drug to the nanometer range (typically 200-600 nm).[8][9] This drastically increases the surface area-to-volume ratio, leading to a higher dissolution rate according to the Noyes-Whitney equation.[11] Nanosuspensions can be prepared by media milling or high-pressure homogenization and are stabilized by surfactants.[5][8]

  • Solution 2: Lipid-Based Formulations.

    • Action: Formulate the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[4][10] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid, improving drug solubilization and absorption.[13]

  • Solution 3: Prodrug Synthesis.

    • Action: This is a more advanced chemical modification approach. A bioreversible moiety can be attached to the molecule, for instance, by creating a more soluble ester or phosphate ester, which is then cleaved in vivo by enzymes to release the active parent drug.[4][13]

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Converts the acidic drug to a more soluble salt form.[8]10 - 1,000+Simple, rapid, cost-effective for ionizable drugs.[5][7]Limited to ionizable drugs; risk of precipitation upon pH change; potential for altered activity.
Co-solvents Reduces the polarity of the solvent system.[5]2 - 500Simple to prepare; effective for many nonpolar drugs.[5]Potential for toxicity or altered pharmacology; risk of precipitation on dilution.[5]
Cyclodextrins Forms a host-guest inclusion complex, masking the drug's hydrophobicity.[2]5 - 2,000Low toxicity; can improve stability; suitable for various administration routes.[11]Limited by the size of the drug molecule; can be expensive; potential for nephrotoxicity at high doses.[10]
Solid Dispersions Disperses the drug in an amorphous state within a hydrophilic carrier matrix.[8]10 - 10,000+Significant solubility enhancement; can create supersaturated solutions.[10]Can be physically unstable (recrystallization); manufacturing can be complex.[3]
Nanosuspensions Increases surface area by reducing particle size to the sub-micron level.[9]10 - 1,000High drug loading; suitable for poorly soluble drugs in water and oils.[8]Requires specialized equipment; potential for particle aggregation.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Preparation of a Salt Stock Solution:

    • Weigh 10 mg of this compound into a sterile microcentrifuge tube.

    • Add a stoichiometric equivalent of 0.1 M NaOH solution. For a compound with a molecular weight of ~178.15 g/mol , this would be approximately 561 µL.

    • Vortex the solution thoroughly until the solid is completely dissolved. If it doesn't dissolve, add additional 0.1 M NaOH dropwise until a clear solution is achieved.

    • Adjust the final volume with purified water to achieve a desired stock concentration (e.g., 10 mg/mL). This stock is now a sodium salt solution of your compound.

  • Dilution into Final Buffer:

    • Serially dilute the stock solution into your final experimental buffer (e.g., cell culture media, PBS).

    • After dilution, verify that the final pH of your solution is within the acceptable range for your experiment. Adjust with dilute HCl or NaOH if necessary.

    • Visually inspect for any signs of precipitation after dilution and equilibration.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Preparation of CD Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in water). Gently warm and stir the solution to ensure the cyclodextrin is fully dissolved.

  • Complexation:

    • Add an excess of this compound powder to the HP-β-CD solution.

    • Seal the container and shake or stir the suspension at room temperature for 24-48 hours to allow for equilibrium to be reached.

  • Quantification:

    • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. This concentration represents the enhanced solubility.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Dissolution:

    • Select a volatile organic solvent in which both the drug and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30, PVP K30) are soluble (e.g., methanol or ethanol).

    • Dissolve a defined ratio of this compound and PVP K30 (e.g., 1:4 w/w) in the chosen solvent.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure. The goal is to create a thin, solid film on the inside of the flask.

  • Drying and Collection:

    • Further dry the solid film under a high vacuum for at least 24 hours to remove any residual solvent.

    • Scrape the resulting solid powder from the flask. This powder is the amorphous solid dispersion.

  • Characterization & Use:

    • Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

    • The resulting powder can be dissolved in an aqueous buffer to assess the improvement in dissolution rate and solubility.

Visualizations

Solubility_Strategy_Decision_Tree Decision Workflow for Solubility Enhancement start Poor Aqueous Solubility of This compound q1 Is the compound ionizable? (Contains Carboxylic Acid) start->q1 ph_mod Strategy: pH Adjustment (Form a Salt) q1->ph_mod Yes cosolvent Strategy: Co-solvents (e.g., DMSO, PEG 400) q1->cosolvent No (or for non-ionizable compounds) q2 Is pH modification compatible with experiment? ph_mod->q2 q2->cosolvent No success Sufficient Solubility Achieved q2->success Yes q3 Are co-solvents compatible/sufficient? cosolvent->q3 formulation Advanced Formulation Strategies q3->formulation No q3->success Yes cyclodextrin Strategy: Cyclodextrins (e.g., HP-β-CD) formulation->cyclodextrin asd Strategy: Amorphous Solid Dispersions (ASDs) formulation->asd nanosuspension Strategy: Nanosuspension formulation->nanosuspension fail Consult Formulation Specialist formulation->fail cyclodextrin->success asd->success nanosuspension->success

Caption: A decision tree to guide researchers in selecting an appropriate solubility enhancement strategy.

Solid_Dispersion_Workflow Workflow for Amorphous Solid Dispersion (ASD) Preparation cluster_steps Solvent Evaporation Method cluster_characterization Verification & Use step1 1. Dissolve Drug and Polymer (e.g., PVP K30) in a common solvent (e.g., Methanol) step2 2. Remove Solvent (e.g., using a rotary evaporator) to form a solid film step1->step2 step3 3. Dry Under High Vacuum (to remove residual solvent) step2->step3 step4 4. Collect the Solid ASD Powder step3->step4 char1 Confirm Amorphous State (XRPD / DSC) step4->char1 char2 Assess Dissolution Profile and Enhanced Solubility char1->char2 output Amorphous Drug-Polymer Matrix with Enhanced Solubility char2->output

Caption: A workflow diagram illustrating the solvent evaporation method for preparing an amorphous solid dispersion.

Cyclodextrin_Complexation Mechanism of Cyclodextrin Inclusion Complex cluster_1 After Complexation drug Poorly Soluble Drug (Hydrophobic Core) cd Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) water Water complex Soluble Drug-CD Inclusion Complex p1->complex +

Caption: A diagram showing the encapsulation of a hydrophobic drug within a cyclodextrin molecule.

References

Reducing off-target effects of Pyrazolo[1,5-a]pyridine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-4-carboxylic acid derivatives. The following information is intended to help mitigate and understand potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with kinase inhibitors based on the pyrazolo[1,5-a]pyridine scaffold?

A1: While specific data for this compound derivatives is limited, studies on the closely related Pyrazolo[1,5-a]pyrimidine scaffold provide valuable insights. Off-target effects for this class of compounds often involve interactions with other kinases due to the conserved nature of the ATP-binding pocket. For instance, some derivatives have shown activity against kinases such as VPS34 and the JAK1-JH2 pseudokinase.[1] Additionally, off-target liabilities can include inhibition of non-kinase proteins and ion channels, such as the hERG potassium channel, which is a critical consideration for cardiovascular safety.

Q2: How can I improve the selectivity of my this compound derivative?

A2: Improving selectivity is a key challenge in kinase inhibitor development. Structure-activity relationship (SAR) studies on the related pyrazolo[1,5-a]pyrimidine scaffold suggest that specific structural modifications can enhance selectivity. For example, the addition of a morpholine group has been shown to reduce off-target effects.[2] Strategic modifications to the substituents on the pyrazole and pyridine rings can also influence the selectivity profile. A systematic SAR study exploring different functional groups at various positions is recommended to identify analogs with an improved selectivity profile.

Q3: My compound shows the desired in vitro potency, but I'm observing unexpected or toxic effects in cell-based assays. What could be the cause?

A3: Unexpected cellular phenotypes or toxicity can often be attributed to off-target effects. It is crucial to determine if the observed effect is a result of inhibiting the intended target or an off-target protein. Consider performing a rescue experiment by introducing a drug-resistant mutant of your primary target. If the phenotype is reversed, it is more likely an on-target effect. If not, off-target activity is a probable cause. Additionally, consider performing a kinome scan or a proteome-wide thermal shift assay to identify potential off-target interactors.

Q4: What is a good starting point for determining the optimal concentration of my compound in cellular assays to minimize off-target effects?

A4: To minimize off-target effects, it is recommended to use the lowest concentration of your compound that elicits the desired on-target activity. A dose-response experiment is essential to determine the EC50 (half-maximal effective concentration) for the on-target effect. As a general guideline, concentrations significantly above the in vitro IC50 or Ki value are more likely to engage off-target proteins. It is also important to consider the cellular ATP concentration, as ATP-competitive inhibitors will require higher concentrations in a cellular environment compared to biochemical assays.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High background signal or variability in kinase assays. 1. Reagent quality: Purity of the compound, enzyme, or substrate. 2. Assay conditions: Sub-optimal buffer composition, ATP concentration, or incubation time.1. Confirm the purity of your compound using analytical techniques like HPLC and NMR. Ensure the kinase and substrate are of high quality and stored correctly. 2. Optimize assay conditions, including buffer pH, salt concentration, and ATP concentration (typically at or near the Km for ATP of the target kinase).
Discrepancy between biochemical IC50 and cellular EC50. 1. Cell permeability: The compound may have poor membrane permeability. 2. Cellular ATP concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors. 3. Efflux pumps: The compound may be a substrate for cellular efflux pumps.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. This is expected for ATP-competitive inhibitors. Consider this when interpreting cellular data. 3. Use efflux pump inhibitors (e.g., verapamil) to see if the cellular potency increases.
Observed phenotype does not correlate with known function of the target kinase. Off-target effects: The compound may be inhibiting other kinases or proteins, leading to the observed phenotype.1. Kinase Profiling: Screen your compound against a broad panel of kinases (kinome scan) to identify off-target interactions. 2. Chemical Proteomics: Use techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify protein targets in an unbiased manner.

Quantitative Data Summary

The following tables summarize selectivity data for compounds based on the related Pyrazolo[1,5-a]pyrimidine scaffold. This data can serve as a reference for understanding potential off-target profiles.

Table 1: Kinase Selectivity of a Pyrazolo[1,5-a]pyrimidine Derivative (RD-I-53) [1]

Target KinaseDissociation Constant (Kd) in µM
VPS340.4
JAK1-JH2 (pseudokinase)0.5

This data was obtained from a KinomeScan™, a competitive binding inhibition assay.

Table 2: PI3K Isoform Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
Compound A 181422>2500016902
Compound B 475>10000>10000>10000

Data synthesized from studies on selective PI3Kδ inhibitors with a pyrazolo[1,5-a]pyrimidine core.[3]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of a this compound derivative against a target kinase.

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in kinase buffer. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO control to the wells of the microplate.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km of the kinase).

    • Incubate for 1-2 hours at room temperature or 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Interpretation cluster_4 Mitigation Strategy phenotype Unexpected Cellular Phenotype/Toxicity off_target Off-Target Effect? phenotype->off_target kinome_scan Kinome Scan off_target->kinome_scan Biochemical cetsa Cellular Thermal Shift Assay (CETSA) off_target->cetsa Cellular rescue Rescue Experiment off_target->rescue Genetic analysis Identify Off-Targets kinome_scan->analysis cetsa->analysis rescue->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: Workflow for identifying and mitigating off-target effects.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway, a common target.

References

Challenges in the scale-up synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a key intermediate in the production of Apixaban.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies involve the cyclization of a substituted pyridine with a hydrazine derivative. One common method is the reaction of a suitably substituted pyridine with ethyl chloroacetate followed by reaction with hydrazine and subsequent hydrolysis. Another approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. The choice of route often depends on the starting material availability, cost, and scalability considerations.

Q2: Why is this compound significant in drug development?

A2: this compound is a crucial building block in the synthesis of Apixaban, a widely used anticoagulant medication. The purity and quality of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

Q3: What are the key challenges when scaling up the synthesis from lab to pilot plant?

A3: Key challenges during scale-up include:

  • Reaction Control: Maintaining consistent temperature and reaction kinetics can be difficult in larger reactors.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants is crucial for consistent product quality and yield.

  • Impurity Profile: The types and quantities of impurities can change with scale, requiring adjustments to purification methods.

  • Product Isolation and Crystallization: Inducing and controlling crystallization to obtain the desired crystal form and purity can be challenging at a larger scale.

  • Safety: Handling larger quantities of reagents and managing potential exotherms requires careful process safety evaluation.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes, several safety precautions are essential. The use of reagents like phosphorus pentachloride requires careful handling due to its reactivity with water. Reactions involving hydrazine hydrate should be conducted in well-ventilated areas as it is toxic and corrosive. Thermal safety studies, such as Differential Scanning Calorimetry (DSC), are recommended to understand the thermal hazards of the reaction mixture, especially during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction- Monitor reaction progress using HPLC or TLC. - Ensure reactants are of high purity. - Optimize reaction temperature and time.
Side reactions- Adjust stoichiometry of reactants. - Control the rate of addition of reagents to minimize side product formation.
High Impurity Levels Impure starting materials- Use starting materials with a purity of >99%.
Suboptimal reaction conditions- Re-evaluate and optimize reaction temperature, solvent, and catalyst.
Inefficient purification- Develop a robust crystallization method. - Consider alternative purification techniques such as column chromatography or recrystallization from a different solvent system.
Poor Crystallization Supersaturation issues- Control the cooling rate during crystallization. - Use seeding to induce crystallization of the desired polymorph.
Presence of impurities- Purify the crude product before crystallization.
Inconsistent Product Quality Between Batches Variations in raw material quality- Establish strict specifications for all starting materials.
Poor process control- Implement rigorous in-process controls to monitor critical parameters like temperature, pressure, and mixing speed.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo Linked Pyridine Carboxylate Intermediate

This protocol is based on a reported synthesis of a key intermediate for Apixaban.

  • Diazotization: Dissolve p-Anisidine (8 g, 0.065 mol) in a solution of concentrated HCl (20 mL) and water (50 mL). Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite (4.7 g, 0.068 mol) in water (30 mL) dropwise, maintaining the temperature below -5°C. Stir for 20 minutes at 0°C.

  • Japp-Klingemann Reaction: To the diazotized solution, sequentially add ethyl chloroacetoacetate (11 g, 0.065 mol), ethanol (50 mL), sodium acetate (16 g, 0.198 mol), and water (150 mL).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the precipitated product, wash with excess water, and dry under vacuum. This yields the desired pyrazolo pyridine carboxylate.[1]

Protocol 2: Hydrolysis to Pyridine Carboxylic Acid

This is a general procedure for the hydrolysis of the ester to the final carboxylic acid.

  • Suspend the pyrazolo pyridine carboxylate intermediate in a suitable solvent such as a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide, to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the this compound.

Quantitative Data Summary

Parameter Value Reference
Yield of Pyrazolo Pyridine Carboxylate 88%[1]
Purity of Intermediate by HPLC Essentially pure[1]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Japp-Klingemann Reaction cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification p_Anisidine p-Anisidine Diazonium_Salt Diazonium Salt p_Anisidine->Diazonium_Salt 0-5°C NaNO2_HCl NaNO2 / HCl NaNO2_HCl->Diazonium_Salt Pyrazolo_Ester Pyrazolo Pyridine Carboxylate Ester Diazonium_Salt->Pyrazolo_Ester Room Temp Ethyl_Chloroacetoacetate Ethyl Chloroacetoacetate Ethyl_Chloroacetoacetate->Pyrazolo_Ester Final_Product Pyrazolo[1,5-a]pyridine -4-carboxylic acid Pyrazolo_Ester->Final_Product Reflux Base Base (e.g., NaOH) Base->Final_Product Crystallization Crystallization Final_Product->Crystallization

Caption: General synthetic workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Start Problem Encountered LowYield Low Yield? Start->LowYield HighImpurity High Impurity? LowYield->HighImpurity No CheckPurity Check Reactant Purity LowYield->CheckPurity Yes PoorCrystallization Poor Crystallization? HighImpurity->PoorCrystallization No PurifyMaterials Purify Starting Materials HighImpurity->PurifyMaterials Yes ControlCooling Control Cooling Rate PoorCrystallization->ControlCooling Yes OptimizeConditions Optimize Reaction (Temp, Time) CheckPurity->OptimizeConditions OptimizePurification Optimize Purification (Crystallization, Chromatography) PurifyMaterials->OptimizePurification UseSeeding Use Seeding ControlCooling->UseSeeding

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Addressing Resistance to Pyrazolo[1,5-a]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding resistance mechanisms associated with pyrazolo[1,5-a]pyridine-based drugs. The following guides and FAQs are designed to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered when studying resistance to pyrazolo[1,5-a]pyridine compounds, which are often developed as protein kinase inhibitors.[1][2]

Q1: My cultured cancer cells show a decreased response to our lead pyrazolo[1,5-a]pyridine inhibitor. What are the likely causes of this acquired resistance?

A1: Acquired resistance to targeted therapies like pyrazolo[1,5-a]pyridine kinase inhibitors is a common phenomenon and can be broadly categorized into two main types: on-target and off-target resistance.[3]

  • On-Target Resistance: This involves genetic changes to the drug's direct molecular target. The most common on-target mechanism is the acquisition of secondary mutations in the kinase domain that either directly impair drug binding or alter the kinase's conformation.[4][5]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent the drug's inhibitory effect, a mechanism known as "bypass signaling".[6][7][8] Another significant off-target mechanism is the increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/ABCB1), which actively remove the drug from the cell, lowering its intracellular concentration.[[“]][10]

To begin troubleshooting, you must first determine the stability of the resistant phenotype and then systematically investigate these potential mechanisms.

Q2: How can I experimentally distinguish between on-target mutations and bypass pathway activation?

A2: A logical workflow can help dissect the underlying resistance mechanism. This typically involves a combination of cellular, biochemical, and genetic analyses.

Step 1: Quantify the Level of Resistance First, confirm and quantify the resistance. Perform a dose-response assay (e.g., CellTiter-Glo®, MTT) to compare the half-maximal inhibitory concentration (IC50) of your compound in the resistant cell line versus the parental (sensitive) cell line. A significant shift in the IC50 value confirms resistance.[11]

Table 1: Example IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LinePyrazolo[1,5-a]pyridine CompoundIC50 (nM)Fold Resistance (Resistant IC50 / Sensitive IC50)
Parental LineCompound-X15-
Resistant LineCompound-X45030

Step 2: Analyze Target Engagement and Downstream Signaling Use Western blotting to assess the phosphorylation status of the drug's direct target and key downstream signaling proteins (e.g., Akt, ERK).

  • Scenario A (Suggests On-Target Mutation): If the target kinase and its downstream effectors remain phosphorylated in resistant cells even in the presence of the drug, it suggests the drug can no longer effectively bind to and inhibit its target.

  • Scenario B (Suggests Bypass Pathway): If the target kinase is successfully dephosphorylated by the drug, but downstream signaling pathways (like PI3K/AKT or MAPK/ERK) remain active, this points towards the activation of a bypass mechanism.[7][12]

Step 3: Sequence the Target Gene If Scenario A is observed, the next logical step is to sequence the kinase domain of the target gene in both parental and resistant cells. Use Sanger sequencing for targeted analysis or Next-Generation Sequencing (NGS) for a more comprehensive view.[13][14] This will identify any point mutations that may confer resistance.

Step 4: Profile for Bypass Pathway Activation If Scenario B is indicated, use phospho-RTK arrays or targeted Western blotting to screen for the hyperactivation of other receptor tyrosine kinases (e.g., MET, AXL, EGFR) that could be compensating for the inhibition of the primary target.[7][8]

// Edges start -> ic50; ic50 -> resistance_confirmed; resistance_confirmed -> western [label="Yes"]; western -> target_inhibited; target_inhibited -> sequence [label="No\n(Target remains active)"]; sequence -> mutation_found; target_inhibited -> rtk_array [label="Yes\n(Target inhibited, but\ndownstream signaling active)"]; rtk_array -> bypass_found; rtk_array -> efflux_pumps [style=dashed, label="Also consider"]; efflux_pumps -> efflux_found; } dot Diagram 1: A logical workflow for identifying the mechanism of resistance.

Q3: My compound appears to be losing potency, but I don't see on-target mutations or bypass signaling. What other mechanism could be at play?

A3: If both on-target and bypass mechanisms have been ruled out, a likely culprit is the increased activity of drug efflux pumps, which are part of the ATP-binding cassette (ABC) transporter family.[[“]][10] These transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2), use ATP to actively pump a wide variety of substrates, including many kinase inhibitors, out of the cell.[15]

Troubleshooting Steps:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2) in your resistant cells compared to the parental line. A significant increase in expression is a strong indicator of this resistance mechanism.

  • Functional Assays: To confirm that the overexpressed transporters are functional, you can perform an efflux assay using a fluorescent substrate (e.g., Rhodamine 123 for P-gp). Resistant cells will show lower intracellular fluorescence. This effect can be reversed by co-incubating the cells with a known inhibitor of the specific ABC transporter.

Table 2: Example qRT-PCR Data for ABC Transporter Expression

GeneParental Line (Relative Expression)Resistant Line (Relative Expression)Fold Change
ABCB11.025.425.4
ABCG21.02.12.1
GAPDH1.01.01.0
Q4: What are the main categories of resistance, and how do they relate to each other?

A4: Resistance mechanisms can be organized into a logical hierarchy. The primary division is between intrinsic resistance (pre-existing) and acquired resistance (develops after drug exposure).[4] Acquired resistance, which is commonly studied in the lab, is further divided into on-target and off-target mechanisms as previously described.

// Nodes R [label="Drug Resistance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR [label="Acquired Resistance\n(Develops during therapy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Intrinsic Resistance\n(Pre-existing)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OnT [label="On-Target Mechanisms", fillcolor="#FBBC05", fontcolor="#202124"]; OffT [label="Off-Target Mechanisms", fillcolor="#FBBC05", fontcolor="#202124"];

M [label="Target Mutations\n(e.g., Gatekeeper)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; A [label="Target Amplification", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

BP [label="Bypass Pathway Activation\n(e.g., MET, AXL)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; DE [label="Drug Efflux\n(e.g., ABCB1/P-gp)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; DT [label="Drug Inactivation", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges R -> AR; R -> IR; AR -> OnT [color="#5F6368"]; AR -> OffT [color="#5F6368"]; OnT -> M [color="#5F6368"]; OnT -> A [color="#5F6368"]; OffT -> BP [color="#5F6368"]; OffT -> DE [color="#5F6368"]; OffT -> DT [color="#5F6368"]; } dot Diagram 2: Hierarchical relationship of common drug resistance mechanisms.

Key Experimental Protocols

This section provides detailed methodologies for the essential experiments discussed in the troubleshooting guides.

Protocol 1: Determination of IC50 via Luminescence-Based Cell Viability Assay

This protocol is used to quantify the potency of a drug by measuring the concentration required to inhibit cell viability by 50%.

Materials:

  • Parental and resistant cell lines

  • Complete growth medium

  • Pyrazolo[1,5-a]pyridine compound stock solution (e.g., 10 mM in DMSO)

  • White, flat-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of media) and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Dilution: Prepare a serial dilution series of the pyrazolo[1,5-a]pyridine compound in complete growth medium. Typically, a 10-point, 3-fold dilution series is appropriate. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

  • Drug Treatment: Add 10 µL of the diluted compound (or vehicle) to the appropriate wells. This brings the final volume to 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins.

Materials:

  • Parental and resistant cells

  • Pyrazolo[1,5-a]pyridine compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Target, anti-Target, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. The next day, treat the cells with the pyrazolo[1,5-a]pyridine compound at relevant concentrations (e.g., 1x and 10x the parental IC50) for a specified time (e.g., 2-4 hours).

  • Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to loading controls (e.g., GAPDH) and total protein levels.

Protocol 3: Target Gene Sequencing to Identify Resistance Mutations

This protocol outlines the steps to amplify and sequence the kinase domain of a target gene from genomic DNA.

Materials:

  • Genomic DNA (gDNA) extraction kit

  • gDNA from parental and resistant cells

  • PCR primers designed to flank the exons of the target's kinase domain

  • High-fidelity DNA polymerase and PCR reagents

  • PCR purification kit

  • Sanger sequencing service

Methodology:

  • gDNA Extraction: Extract high-quality gDNA from both parental and resistant cell pellets using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up PCR reactions using 50-100 ng of gDNA as a template.

    • Use primers designed to amplify the specific exons of the kinase domain.

    • Perform PCR using a high-fidelity polymerase to minimize errors. Use an appropriate annealing temperature and extension time based on the primers and amplicon size.

  • Verify Amplification: Run a small amount of the PCR product on an agarose gel to confirm that a band of the correct size has been amplified.

  • PCR Product Purification: Purify the remaining PCR product using a spin-column-based kit to remove primers, dNTPs, and polymerase.

  • Sequencing: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells (and the reference sequence) using alignment software (e.g., SnapGene, Geneious, or online tools like BLAST). Look for nucleotide changes that result in a non-synonymous amino acid substitution, which could represent a resistance mutation.

References

Optimizing reaction conditions for pyrazolo[1,5-a]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of pyrazolo[1,5-a]pyridines. The information is designed to address common challenges and optimize reaction conditions for this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the pyrazolo[1,5-a]pyridine core?

A1: Several robust methods are employed for the synthesis of pyrazolo[1,5-a]pyridines. The choice of method often depends on the desired substitution pattern and available starting materials. Key strategies include:

  • Condensation Reactions: A widely used approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] This reaction can be catalyzed by either acids or bases.[1]

  • [3+2] Cycloaddition: This method utilizes the reaction of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[2] It is a powerful technique for creating a variety of functionalized pyrazolo[1,5-a]pyridines.

  • Cross-Dehydrogenative Coupling (CDC): An efficient method has been developed using an acetic acid and molecular oxygen-promoted CDC reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds.[2][3]

  • Multicomponent Reactions: These reactions, often involving an aminopyrazole, an aldehyde, and an activated methylene compound, allow for the rapid, one-pot synthesis of highly substituted pyrazolo[1,5-a]pyridines.[1][4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in cyclization and condensation reactions.[1][5]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the purity of your starting materials, especially the aminopyrazole and dicarbonyl compounds. Impurities can lead to side reactions.

  • Reaction Conditions: The reaction is highly sensitive to conditions. Re-evaluate the solvent, temperature, catalyst, and reaction time. For instance, in CDC reactions, the amount of acetic acid is critical; an optimal loading is necessary for high yields.[3]

  • Atmosphere: Some synthetic routes, like the acetic acid-promoted CDC, require an oxygen atmosphere for the oxidative dehydrogenation step.[2][3] Ensure your reaction is appropriately aerated if required.

  • Catalyst Issues: If using a metal catalyst (e.g., Palladium in Suzuki couplings), ensure it is active. Catalyst poisoning by certain functional groups or impurities can halt the reaction.[4] In some cases, a catalyst-free method under sonochemical conditions has been shown to produce high yields.[6]

  • Side Reactions: Undesired side reactions can consume starting materials. For example, using strong Brønsted acids like trifluoroacetic acid (TFA) can lead to side reactions with the N-aminopyridine starting material.[2][3]

Q3: I am observing multiple spots on my TLC, indicating the formation of side products. What are common side reactions and how can they be minimized?

A3: The formation of side products is a common challenge. Key issues include:

  • Isomer Formation: In reactions with unsymmetrical dicarbonyl compounds, the formation of regioisomers is possible.[5] Careful control of reaction conditions (e.g., temperature, catalyst) can improve regioselectivity. Analysis of the crude product by NMR is essential to identify the major isomer.[5]

  • Incomplete Cyclization: Acyclic intermediates may be present if the cyclization step is not complete.[5] Extending the reaction time or increasing the temperature might drive the reaction to completion.

  • Reactivity of Starting Materials: The inherent reactivity of certain β-dicarbonyl compounds can lead to self-condensation or other unwanted by-products.[1] Optimizing the rate of addition or using milder reaction conditions can mitigate this.

  • Oxidation/Decomposition: The desired product or intermediates might be sensitive to air or temperature. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) could be beneficial.

Q4: How do I choose the appropriate solvent and temperature for my synthesis?

A4: The optimal solvent and temperature are highly dependent on the specific synthetic route.

  • Solvent: Ethanol is commonly used for CDC reactions at elevated temperatures (e.g., 130 °C).[2] N-methylpyrrolidone (NMP) has been successfully used for [3+2] cycloadditions at room temperature.[7] For reactions involving strong bases like sodium ethanolate, ethanol is the solvent of choice.[8]

  • Temperature: While some modern syntheses are designed to proceed at room temperature, many traditional methods require heating.[7][5] For example, CDC reactions are typically run at 130 °C.[3] Microwave-assisted syntheses often use temperatures around 120 °C for very short reaction times.[1] Always start with the conditions reported in the literature for a similar transformation and optimize from there.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Product Formation Inactive reagents or catalyst.Check the purity and activity of starting materials and catalysts. Use freshly prepared reagents where possible.
Incorrect reaction conditions (temperature, solvent, atmosphere).Verify literature procedures. Optimize temperature and solvent. Ensure the correct atmosphere (e.g., O2 for CDC reactions) is used.[2][3]
Low Yield Sub-optimal reagent stoichiometry.Optimize the ratio of reactants. An excess of one reagent may be necessary.
Inefficient cyclization or condensation.Increase reaction time or temperature. Consider switching to microwave-assisted heating to improve efficiency.[1]
Side reactions consuming starting materials.Adjust pH; strong acids can cause unwanted side reactions.[2][3] Consider milder catalysts or conditions.
Mixture of Isomers Use of an unsymmetrical reagent.Modify the substrate to favor one isomer or improve purification methods (e.g., preparative HPLC) to separate them.[5]
Lack of regioselectivity in the reaction.Screen different catalysts, solvents, and temperatures to enhance regioselectivity.
Purification Difficulties Product has similar polarity to by-products or starting materials.Optimize chromatography conditions (try different solvent systems or stationary phases). Consider recrystallization from a suitable solvent.[2][3]
Product is unstable on silica gel.Use a different purification method, such as preparative HPLC or chromatography on neutral alumina.

Quantitative Data Presentation

Table 1: Optimization of Acetic Acid Loading for Pyrazolo[1,5-a]pyridine Synthesis

EntryAcetic Acid (Equivalents)AtmosphereYield (%)
10Air0
22Air45
34Air72
46Air81
58Air81
66O294

Reaction Conditions: N-amino-2-imino-pyridine (3 mmol), ethyl acetoacetate (3 mmol), in ethanol (10 mL), at 130 °C for 18 h. Data adapted from reference[3].

Table 2: Yields of Various Substituted Pyrazolo[1,5-a]pyridines via Sonochemical Synthesis

ProductAr SubstituentYield (%)Melting Point (°C)
5bp-tolyl93215–216
5c4-methoxyphenyl90195–196
5d4-chlorophenyl96230–231
5f4-nitrophenyl89288–289

Reaction Conditions: 1-amino-2(1H)-pyridine-2-imine derivative and dimethyl acetylenedicarboxylate in ethanol under ultrasonic irradiation. Data adapted from reference[6].

Experimental Protocols

Protocol 1: Acetic Acid-Promoted Cross-Dehydrogenative Coupling Synthesis [2][3]

  • To a solution of the appropriate 1-amino-2-imino-pyridine (3 mmol) in ethanol (10 mL), add the 1,3-dicarbonyl compound (3 mmol).

  • Add acetic acid (1.08 g, 6 equivalents).

  • Stir the reaction mixture under an O2 atmosphere (1 atm, balloon).

  • Heat the mixture to 130 °C and stir for 18 hours.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol) to afford the desired pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Multi-Step Synthesis via Chlorination and Nucleophilic Substitution [8]

  • Step A: Dihydroxy-heterocycle formation: React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate. Reflux for 24 hours to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (yield: 89%).

  • Step B: Dichlorination: Subject the diol product from Step A to a chlorination reaction using phosphorus oxychloride (POCl3) in acetonitrile at 80 °C for 5 hours. This yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (yield: 61%).

  • Step C: Selective Nucleophilic Substitution: Prepare the final product from the dichloro-intermediate. For example, react it with morpholine in the presence of potassium carbonate in acetone at room temperature for 1.5 hours. The chlorine at position 7 is more reactive, leading to selective substitution to yield 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (yield: 94%).[8]

Visualizations

experimental_workflow reagents Select Starting Materials (e.g., Aminopyrazole, Dicarbonyl) setup Reaction Setup (Solvent, Catalyst, Atmosphere) reagents->setup reaction Perform Reaction (Heating / Stirring / MW) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, HRMS) purification->analysis product Pure Pyrazolo[1,5-a]pyridine analysis->product

Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.

troubleshooting_guide start Low or No Yield? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes success Yield Improved start->success No check_conditions Verify Reaction Conditions (Temp, Solvent, Atmosphere) check_reagents->check_conditions purify_reagents Purify/Replace Starting Materials check_reagents->purify_reagents optimize_conditions Optimize Conditions: - Adjust Temp/Time - Change Solvent - Screen Catalysts check_conditions->optimize_conditions side_reactions Side Reactions Occurring? adjust_ph Adjust pH / Use Milder Conditions side_reactions->adjust_ph Yes use_inert_atm Use Inert Atmosphere (N2 / Ar) side_reactions->use_inert_atm failure Problem Persists: Consult Literature for Alternative Routes side_reactions->failure No optimize_conditions->side_reactions purify_reagents->side_reactions adjust_ph->success use_inert_atm->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Validation & Comparative

The Ascendancy of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors is paramount. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged" structure, demonstrating remarkable versatility and efficacy against a range of therapeutically relevant kinases. This guide provides an objective comparison of the pyrazolo[1,5-a]pyridine scaffold and its derivatives against other prominent classes of kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug discovery efforts.

Head-to-Head Performance: Pyrazolo[1,5-a]pyridines vs. Other Scaffolds

The pyrazolo[1,5-a]pyridine framework serves as a bioisostere of adenine, enabling it to effectively compete for the ATP-binding site of kinases.[1] This intrinsic property has led to the development of numerous potent inhibitors. Notably, the FDA-approved RET inhibitor, Selpercatinib, features a pyrazolo[1,5-a]pyridine core, cementing its clinical significance.[1]

To contextualize the performance of this scaffold, this section presents a comparative analysis of representative pyrazolo[1,5-a]pyridine-based inhibitors against well-established quinazoline-based inhibitors targeting key oncogenic kinases.

Comparative Inhibitory Activity (IC50)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various compounds, providing a quantitative measure of their potency. Lower values indicate greater potency.

Table 1: Tropomyosin Receptor Kinase (Trk) Inhibition

Compound ScaffoldRepresentative CompoundTrkA (IC50)TrkB (IC50)TrkC (IC50)Reference
Pyrazolo[1,5-a]pyrimidine Larotrectinib1.2 nM2.1 nM2.1 nM[2]
Pyrazolo[1,5-a]pyrimidine Compound 361.4 nM2.4 nM1.9 nM[2]
Pyrazolo[1,5-a]pyrimidine Entrectinib1 nM3 nM5 nM[3]
Quinazoline(R)-985 nM150 nM650 nM[4]

Table 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Compound ScaffoldRepresentative CompoundCDK2 (IC50)Reference
Pyrazolo[1,5-a]pyrimidine Compound 6t90 nM[5]
Pyrazolo[1,5-a]pyrimidine Compound 15jEfficacious in xenograft models[6]
Quinazolin-4(3H)-oneCompound 2i173 nM[7]
QuinazolineCompound 442.8 nM[8]

Table 3: Phosphoinositide 3-Kinase (PI3K) Inhibition

Compound ScaffoldRepresentative CompoundPI3Kδ (IC50)PI3Kγ (IC50)Reference
Pyrazolo[1,5-a]pyridine Compound 20e9.1 nM4.0 nM[9]
QuinazolinoneIdelalisib (CAL-101)2.5 nM-[10]
QuinazolinoneCompound 10e8.4 nM62 nM[11]

Table 4: c-Met Inhibition

Compound ScaffoldRepresentative Compoundc-Met (IC50)Reference
Pyrazolo[3,4-b]pyridine Compound 5a4.27 nM[12]
Pyrazolo[3,4-b]pyridine Compound 5b7.95 nM[12]
QuinazolineCompound 13b20 nM[13]
QuinolineCompound 269.3 nM[1]

Table 5: C-Terminal Src Kinase (CSK) Inhibition

Compound ScaffoldRepresentative CompoundCSK (IC50)Reference
Pyrazolo[1,5-a]pyridine Compound 13Potent activity demonstrated[14]
PyridazinoneCompound 15600 nM[14]
Quinazoline-Data not readily available for direct comparison

Key Signaling Pathways

Understanding the signaling context of these kinases is crucial for rational drug design. The following diagrams, generated using DOT language, illustrate the key pathways targeted by these inhibitors.

Trk_Signaling_Pathway Neurotrophins Neurotrophins (NGF, BDNF, NT-3/4) Trk_Receptor Trk Receptor (TrkA/B/C) Neurotrophins->Trk_Receptor Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Trk_Receptor->PI3K_AKT PLCg PLCγ Pathway Trk_Receptor->PLCg Neurite_Outgrowth Neurite Outgrowth RAS_RAF_MEK_ERK->Neurite_Outgrowth Cell_Survival Cell Survival & Differentiation PI3K_AKT->Cell_Survival PLCg->Cell_Survival

Trk Signaling Pathway

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Phosphorylates (Hyper) S_Phase_Entry S-Phase Entry & DNA Replication CDK2->S_Phase_Entry Promotes

CDK2 in G1/S Transition

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Dimerizes GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 Directly Activates RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT Proliferation Proliferation & Invasion RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT3->Proliferation

c-Met Signaling Pathway

Experimental Methodologies

The reliability of comparative data hinges on the robustness of the experimental protocols used. This section details the methodologies for key assays commonly employed in the evaluation of kinase inhibitors.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor binding affinity.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibitor binding disrupts this, leading to a loss of FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Typically 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Test Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute into the kinase buffer to a 4x final concentration.

    • Kinase/Antibody Mix: Dilute the tagged kinase and the europium-labeled antibody in kinase buffer to a 2x final concentration.

    • Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in kinase buffer to a 4x final concentration.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4x test compound dilution to the appropriate wells.

    • Add 10 µL of the 2x kinase/antibody mix to all wells.

    • Add 5 µL of the 4x tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

    • Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Principle: Cells are treated with a kinase inhibitor and then stimulated to activate the signaling pathway of interest. The level of phosphorylation of a specific substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture the chosen cell line (e.g., HCT116, MCF7) in the recommended medium.

    • Seed cells into a 96-well plate at an appropriate density (e.g., 10,000-30,000 cells/well) and incubate overnight.

  • Inhibitor Treatment and Stimulation:

    • Starve cells in serum-free medium for 4-24 hours, if required.

    • Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 1-2 hours).

    • Stimulate the pathway with an appropriate agonist (e.g., HGF for c-Met, BDNF for TrkB) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Detection (ELISA format):

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and transfer the lysate to an antibody-coated plate that captures the total substrate protein.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.

    • Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal or cell number.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the in vivo efficacy of a kinase inhibitor.

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Detailed Protocol:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • Harvest cultured cancer cells (e.g., 1-5 x 10^6 cells) and resuspend in a suitable medium, sometimes mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Monitoring and Treatment:

    • Monitor mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer the kinase inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or after a set treatment duration.

    • Excise tumors for further analysis (e.g., pharmacodynamic biomarker analysis, histology).

    • Compare the tumor growth curves between the treated and control groups to determine the in vivo efficacy of the compound.

Experimental and Logical Workflows

Effective kinase inhibitor discovery follows a structured pipeline, from initial screening to in vivo validation. The following diagrams illustrate a typical workflow and the concept of scaffold hopping.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (e.g., Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Cell_Assay Cell-Based Assays (Potency & Selectivity) Lead_Op->Cell_Assay Kinome_Scan Kinome Profiling (Off-target Effects) Cell_Assay->Kinome_Scan PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Kinome_Scan->Lead_Op Iterate In_Vivo In Vivo Efficacy (Xenograft Models) PK_PD->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Kinase Inhibitor Discovery Workflow

Scaffold_Hopping Known_Scaffold Known 'Privileged' Scaffold (e.g., Quinazoline) Target_Kinase Target Kinase ATP Binding Pocket Known_Scaffold->Target_Kinase Binds to Bioisosteric_Replacement Bioisosteric Replacement (Scaffold Hop) Known_Scaffold->Bioisosteric_Replacement New_Scaffold New Scaffold (Pyrazolo[1,5-a]pyridine) Bioisosteric_Replacement->New_Scaffold New_Scaffold->Target_Kinase Binds to Improved_Properties Improved Properties: - Potency - Selectivity - PK Profile New_Scaffold->Improved_Properties

Scaffold Hopping Concept

Conclusion

The pyrazolo[1,5-a]pyridine scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. As evidenced by the comparative data, derivatives of this scaffold often exhibit potency comparable or superior to other established inhibitor classes, such as quinazolines, against key cancer targets like Trk and c-Met. The success of Selpercatinib in the clinic further validates the therapeutic potential of this chemical framework.

While challenges such as overcoming drug resistance and optimizing pharmacokinetic profiles remain, the pyrazolo[1,5-a]pyridine core offers a versatile and promising platform for the next generation of targeted therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor discovery.

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the properties of a potential drug candidate. Among the myriad of privileged structures, pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have emerged as versatile and highly valuable frameworks in medicinal chemistry. Both bicyclic systems are isosteric and share a similar spatial arrangement, yet subtle differences in their electronic nature and hydrogen bonding capacity can lead to significant variations in their physicochemical properties, synthetic accessibility, and biological activity.

This guide provides an objective comparison of the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds, supported by experimental data, to aid researchers in making informed decisions for their drug discovery programs. We will delve into their synthesis, physicochemical characteristics, and biological applications, with a particular focus on their role as kinase inhibitors.

Physicochemical Properties: A Subtle Distinction

While comprehensive, directly comparative studies on the physicochemical properties of a wide range of unsubstituted and substituted pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines are not extensively documented in a single source, we can infer some general trends based on their inherent chemical structures. The key difference lies in the arrangement of nitrogen atoms in the five-membered ring.

PropertyPyrazolo[1,5-a]pyridineImidazo[1,2-a]pyridineKey Differences & Implications
Structure Contains a pyrazole ring fused to a pyridine ring.Contains an imidazole ring fused to a pyridine ring.The position of the non-bridgehead nitrogen atom in the five-membered ring differs, which influences the electron distribution and hydrogen bonding capabilities of the scaffold.
Hydrogen Bonding The N1-nitrogen can act as a hydrogen bond acceptor. The pyrazole NH in the parent scaffold is not present in the fused system.The N1-nitrogen can act as a hydrogen bond acceptor. The imidazole NH in the parent scaffold is not present in the fused system.Both scaffolds primarily act as hydrogen bond acceptors through their pyridine and five-membered ring nitrogens. The specific geometry of these acceptors can influence receptor binding.
Aromaticity & Electron Distribution The pyrazole ring is an electron-rich aromatic system.The imidazole ring is also an electron-rich aromatic system.Subtle differences in electron density distribution can affect reactivity and interactions with biological targets.
Solubility Generally possess moderate aqueous solubility, which can be modulated by substitution.Often exhibit poor aqueous solubility, which can be a challenge in drug development.[1] Chemical modifications, such as the introduction of polar groups, are often necessary to improve this property.[1]The imidazo[1,2-a]pyridine scaffold may present more significant solubility challenges that need to be addressed during lead optimization.
pKa The basicity is influenced by substituents on the ring system.The basicity is influenced by substituents on the ring system.Specific pKa values are highly dependent on the substitution pattern.

Synthesis: Versatile Routes to Both Scaffolds

A plethora of synthetic methods have been developed for both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines, offering chemists a wide array of strategies to access diverse derivatives.

Synthesis of Pyrazolo[1,5-a]pyridines

The most common strategies for the synthesis of pyrazolo[1,5-a]pyridines involve the cyclization of appropriately substituted pyrazole precursors or the [3+2] cycloaddition of N-iminopyridinium ylides.[2]

A notable and efficient method involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[3] This approach is lauded for its high atom economy and environmentally friendly conditions.[3] Another versatile method is the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds, which provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high regioselectivity.[4]

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is also well-established, with the classical condensation of 2-aminopyridines with α-haloketones being a widely used method.[5] More contemporary approaches include catalyst-free cascade reactions of 2-aminopyridine with compounds like 1-bromo-2-phenylacetylene.[6] Copper-catalyzed one-pot procedures using aminopyridines and nitroolefins with air as the oxidant have also been developed, offering an environmentally benign route.[7]

Synthetic StrategyStarting MaterialsKey FeaturesTypical Yields
Pyrazolo[1,5-a]pyridines
Cross-dehydrogenative Coupling[3]N-amino-2-iminopyridines, 1,3-dicarbonyl compoundsAcetic acid and O2 promoted, mild conditions, high atom economy.84-94%[2][3]
TEMPO-mediated [3+2] Annulation[4]N-aminopyridines, α,β-unsaturated compoundsHigh regioselectivity, good to excellent yields.Good to excellent[4]
Imidazo[1,2-a]pyridines
Condensation with α-haloketones[5]2-aminopyridines, α-haloketonesClassical and widely used method.Variable
Catalyst-free Cascade Reaction[6]2-aminopyridine, 1-bromo-2-phenylacetyleneSimple and efficient protocol.Up to 86%[6]
Copper-catalyzed One-pot Reaction[7]Aminopyridines, nitroolefinsUses air as an oxidant, environmentally friendly.Up to 90%[7]

Biological Activities: A Tale of Two Scaffolds in Kinase Inhibition

Both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are prominent in the development of kinase inhibitors, a critical class of drugs for cancer therapy. Their ability to act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site makes them highly attractive pharmacophores.

A direct comparison in a drug discovery program highlighted the potential superiority of the pyrazolo[1,5-a]pyridine scaffold in a specific context. In a study aimed at developing IGF-1R kinase inhibitors, researchers replaced an existing imidazo[1,2-a]pyridine group with a pyrazolo[1,5-a]pyridine.[8] This "scaffold hopping" strategy resulted in a significant improvement in cellular potency against IGF-1R.[8] This suggests that for this particular target, the pyrazolo[1,5-a]pyridine core offered a more favorable arrangement of atoms for optimal binding and inhibitory activity.

ScaffoldKey Therapeutic AreasNotable Kinase TargetsExample Compounds/Studies
Pyrazolo[1,5-a]pyridine Anticancer,[8] Antimalarial[9]IGF-1R,[8] PvPI4K, PfPKG[9]A study showed improved IGF-1R cellular potency when an imidazo[1,2-a]pyridine was replaced with a pyrazolo[1,5-a]pyridine.[8] Compound 40b from a study showed moderate anti-plasmodium activity and in vitro inhibitory activity against PfPKG and PvPI4K.[9]
Imidazo[1,2-a]pyridine Anticancer,[10] Antiviral, Anti-inflammatoryAKT/mTOR,[10] various other kinasesA novel imidazo[1,2-a]pyridine compound was shown to inhibit the AKT/mTOR pathway and induce apoptosis in melanoma and cervical cancer cells.[10]

Experimental Protocols

Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester[2]

A mixture of N-amino-2-imino-4-phenyl-6-amino-1,2-dihydropyridine-3,5-dicarbonitrile (1 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours. After cooling, the precipitate is collected by filtration, washed with ethanol, and recrystallized from ethanol to afford the pure product.

  • Yield: 94%[2]

  • Melting Point: 228–229 °C[2]

Synthesis of Imidazo[1,2-a]pyridines via Copper-Catalyzed One-Pot Reaction[7]

A mixture of 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (10 mol %) in DMF (2 mL) is stirred at 80 °C under an air atmosphere for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired product.

  • Yields: Up to 90%[7]

Kinase Inhibition Assay (General Protocol)[12][13]
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[11]

    • Prepare a solution of the kinase of interest in kinase buffer.

    • Prepare a substrate/ATP mix containing the specific peptide or protein substrate and ATP at desired concentrations (e.g., 100 µM ATP).[11]

    • Prepare serial dilutions of the test compounds (inhibitors) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the test inhibitor solution to the "Test Inhibitor" wells and an equal volume of DMSO to the "Positive Control" and "Blank" wells.

    • Add the kinase solution to the "Test Inhibitor" and "Positive Control" wells. Add kinase buffer without the enzyme to the "Blank" wells.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding the substrate/ATP mix to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[12]

  • Signal Detection (Luminescence-Based):

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding a Kinase Detection Reagent.

    • Incubate at room temperature for 30-45 minutes.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" signal from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control".

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay[15][16]
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., 100-150 µL of DMSO or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Workflow

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Pyrazolo_Syn Pyrazolo[1,5-a]pyridine Synthesis Kinase_Assay Kinase Inhibition Assay Pyrazolo_Syn->Kinase_Assay Cell_Assay Cell Viability Assay (MTT) Pyrazolo_Syn->Cell_Assay Imidazo_Syn Imidazo[1,2-a]pyridine Synthesis Imidazo_Syn->Kinase_Assay Imidazo_Syn->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell

Caption: General workflow for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives.

signaling_pathway Receptor Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine or Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Receptor Inhibitor->AKT

Caption: Simplified signaling pathway showing the inhibitory action of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds on key cancer-related kinases.

Conclusion

Both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. They offer versatile synthetic handles and have demonstrated significant potential in various therapeutic areas, particularly as kinase inhibitors.

The choice between these two scaffolds should be guided by the specific goals of the drug discovery program. While the imidazo[1,2-a]pyridine core has a long history in approved drugs, it may present challenges related to aqueous solubility. The pyrazolo[1,5-a]pyridine scaffold, as evidenced by comparative studies, can offer advantages in potency for certain targets and may possess more favorable physicochemical properties.

Ultimately, the optimal scaffold will be target-dependent, and a thorough evaluation of both systems, considering synthesis, physicochemical properties, and biological activity, is crucial for the successful development of novel therapeutics. This guide provides a foundational comparison to aid in this critical decision-making process.

References

A Comparative Guide to Bioisosteres of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in a variety of biologically active agents.[1] This guide provides a comparative overview of potential bioisosteric replacements for the carboxylic acid moiety in Pyrazolo[1,5-a]pyridine-4-carboxylic acid. While direct comparative experimental data for this specific series of compounds is not extensively available in the public domain, this document extrapolates from established principles of bioisosterism and the known biological activities of the core scaffold to present a predictive comparison.

Introduction to Bioisosterism

Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to comparable biological activity.[2] The replacement of a carboxylic acid with a suitable bioisostere can modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3] Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids, which mimic the acidic proton and hydrogen bonding capabilities of the original functional group.[4][5][6]

Comparative Analysis of Carboxylic Acid Bioisosteres

This section details the predicted properties and performance of this compound and its potential bioisosteres. The data presented in the tables below is a qualitative and predictive summary based on general principles of medicinal chemistry.

Table 1: Predicted Physicochemical and Biological Properties of this compound and its Bioisosteres

CompoundBioisosterePredicted pKaPredicted Lipophilicity (clogP)Predicted Metabolic StabilityPredicted Cell PermeabilityKey AdvantagesPotential Liabilities
1 -COOH4-5ModerateModerateLow to ModerateEstablished interactionsPotential for glucuronidation, poor oral bioavailability
2 5-Tetrazole4.5-5.5LowerHighLowResistant to metabolism, similar acidity to COOH[4]Can reduce permeability[2]
3 Acylsulfonamide3.5-4.5HigherModerate to HighModerate to HighImproved permeability, similar pKa to COOH[6]Potential for different metabolic pathways
4 Hydroxamic Acid8-9ModerateLow to ModerateModerateCan act as a metal chelator[5]Generally less acidic, potential for rapid metabolism

Table 2: Proposed Biological Assays for Comparative Evaluation

Assay TypeSpecific AssayPurpose
Biochemical Assay Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)To determine the in vitro potency (IC50) of the compounds against their molecular target(s).
Cell-based Assay Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® on relevant cancer cell lines)To assess the antiproliferative activity of the compounds in a cellular context.
ADME Assay Microsomal Stability AssayTo evaluate the metabolic stability of the compounds in the presence of liver microsomes.
ADME Assay Parallel Artificial Membrane Permeability Assay (PAMPA)To predict the passive permeability of the compounds across biological membranes.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate comparison of these compounds. The following are generalized procedures for the synthesis and evaluation of the proposed bioisosteres.

General Synthetic Pathway

The synthesis of the target compounds would likely begin with the construction of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the carboxylic acid or its precursor at the 4-position. Subsequent modifications would lead to the desired bioisosteres.

Synthetic_Workflow cluster_bioisosteres Bioisostere Synthesis start Substituted Pyridine step1 N-amination start->step1 step2 Cycloaddition with propiolate step1->step2 step3 Ester Hydrolysis step2->step3 parent This compound (1) step3->parent step4a Amide coupling parent->step4a step4b Nitrile formation -> Azide cycloaddition parent->step4b step4c Amide coupling with sulfonamide parent->step4c bio1 Carboxamide -> Hydroxamic Acid (4) step4a->bio1 bio2 5-Tetrazole derivative (2) step4b->bio2 bio3 Acylsulfonamide derivative (3) step4c->bio3

Caption: Proposed synthetic workflow for this compound and its bioisosteres.

Protocol 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate A common route to the pyrazolo[1,5-a]pyridine scaffold involves the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition.[7]

  • To a solution of the substituted pyridine in a suitable solvent (e.g., dichloromethane), add O-mesitylenesulfonylhydroxylamine (MSH) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • After completion, concentrate the mixture and add the corresponding ethyl propiolate and a base (e.g., triethylamine) in a solvent like ethanol.

  • Reflux the mixture for several hours.

  • After cooling, the product can be isolated and purified by column chromatography.

Protocol 2: Kinase Inhibition Assay (Example: Generic Kinase)

  • Prepare a solution of the kinase and a fluorescently labeled substrate in assay buffer.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time.

  • Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

  • Calculate the IC50 values from the dose-response curves.

Signaling Pathway

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways.[8] A hypothetical signaling pathway illustrating the potential point of intervention for these compounds is shown below.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine -4-carboxylic acid Bioisostere Inhibitor->RAF

Caption: Hypothetical MAPK signaling pathway with potential inhibition by a Pyrazolo[1,5-a]pyridine derivative.

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound presents a promising strategy for optimizing its drug-like properties. While tetrazoles offer enhanced metabolic stability, acylsulfonamides may improve cell permeability.[4][6] A thorough experimental evaluation of a series of these bioisosteres is warranted to identify candidates with the most favorable overall profile for further development. The experimental and analytical workflows outlined in this guide provide a framework for such a comparative study.

References

Validating Target Engagement of Pyrazolo[1,5-a]pyridine-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within a biologically relevant context is a critical step. This guide provides a comparative overview of modern biophysical and cellular techniques for validating the target engagement of novel compounds, using Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a scaffold known to produce inhibitors of various protein kinases, as a representative example.[1][2][3][4][5]

Comparative Analysis of Target Engagement Methods

A variety of methods are available to confirm and quantify the interaction between a small molecule and its protein target. The choice of assay depends on factors such as the experimental setting (in vitro vs. cellular), the nature of the target protein, and the desired throughput. Below is a comparison of several widely used techniques.

MethodPrincipleSample TypeThroughputKey OutputsAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[6][7]Cells, Tissues, LysatesLow to HighTarget engagement in native environment, EC50Label-free, applicable in living cells and tissues.[6][7]Indirect measure of binding, can be influenced by downstream events.
NanoBRET™ Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer or compound.[8]Live CellsHighReal-time binding kinetics, affinity (Kd), residence time in live cells.[8]High sensitivity, suitable for a wide range of targets.[8]Requires genetic modification of the target protein.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized target protein.[8][9][10]Purified ProteinMedium to HighReal-time kinetics (kon, koff), affinity (Kd), stoichiometry.[8][9]High sensitivity, provides detailed kinetic information.[9]Requires purified, active protein; immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[8][10][11]Purified ProteinLowDirect measurement of binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS).[8][11]Label-free, provides a complete thermodynamic profile of the interaction.[11]Requires large amounts of pure protein and compound, low throughput.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[11][12]Purified ProteinHighMelting temperature (Tm) shift upon ligand binding, which correlates with binding affinity.[12]High throughput, low sample consumption.Indirect measure of binding, potential for dye interference.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable target engagement studies. Below are representative protocols for the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Assay, two powerful techniques for assessing target engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol outlines the steps for performing an isothermal dose-response CETSA experiment to determine the cellular EC50 of this compound for a putative kinase target.

  • Cell Culture and Compound Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO).

    • Treat the cells with the compound dilutions and a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • After incubation, wash the cells with PBS.

    • Heat the cells at a predetermined optimal temperature (e.g., 52°C) for 3 minutes to induce partial protein denaturation. A no-heat control should also be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction (containing stabilized target protein) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based detection method such as Western blotting, ELISA, or a high-throughput immunoassay like HTRF® or AlphaLISA®.[6]

  • Data Analysis:

    • Normalize the signal from the compound-treated samples to the vehicle control.

    • Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

NanoBRET™ Target Engagement Intracellular Assay Protocol

This protocol describes the general steps for a competitive binding assay to measure the affinity of this compound for a kinase target in live cells.

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled this compound.

    • Prepare a solution of the fluorescently labeled NanoBRET™ tracer specific for the kinase of interest.

    • Add the unlabeled compound dilutions to the wells, followed by the tracer.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting filtered luminescence.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to a vehicle control (no unlabeled compound) and a control with a high concentration of a known inhibitor.

    • Plot the normalized BRET ratio against the concentration of the unlabeled compound and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the binding affinity (Kd) can be derived.

Visualizations

Diagrams illustrating key biological pathways and experimental workflows can aid in understanding the context and process of target engagement validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Target Kinase (e.g., PI3K, IRAK4, CK2) Receptor->Kinase Activates Pyrazolo Pyrazolo[1,5-a]pyridine- 4-carboxylic acid Pyrazolo->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response

Caption: A simplified signaling pathway illustrating the inhibitory action of this compound on a target kinase.

Target_Engagement_Workflow Start Hypothesized Target Biophysical Biophysical Assays (SPR, ITC, DSF) Start->Biophysical In Vitro Confirmation Cellular Cellular Assays (CETSA, NanoBRET) Biophysical->Cellular Cellular Confirmation PD_Biomarker Pharmacodynamic Biomarker Assay Cellular->PD_Biomarker Downstream Effect End Target Validated PD_Biomarker->End

Caption: A general workflow for validating target engagement, from in vitro confirmation to in-cellulo analysis.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core structure have been extensively explored as potent inhibitors of various enzymes, particularly protein kinases, and have shown promise in the development of novel therapeutics for cancer, inflammatory diseases, and infectious diseases.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of pyrazolo[1,5-a]pyridine derivatives, supported by experimental data and detailed methodologies.

I. Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines have emerged as a prominent framework for the design of potent protein kinase inhibitors, playing a critical role in targeted cancer therapy.[4][5] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[4][6]

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are attractive therapeutic targets in oncology.[6] Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[6]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors

Compound IDR1R2R3TrkA IC50 (nM)Key SAR Insights
8 H2,5-difluorophenyl-substituted pyrrolidinepicolinamide1.7The amide bond of picolinamide at the C3 position significantly enhances activity.[6]
9 H2,5-difluorophenyl-substituted pyrrolidinepicolinamide1.7Substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position increases Trk inhibition.[6]
12 macrocyclic pyrrolidine with pyridine-carboxamide1-100The carboxamide group is crucial for potent inhibition.[6]
13 macrocyclic pyrrolidine with pyridinone-carboxamide1-100Absence of the carboxamide group leads to a significant drop in activity (IC50 > 100 nM).[6]
20 --->0.02 (NTRK)Structural modifications of the pyrazolo[1,5-a]pyrimidine nucleus can lead to highly potent pan-Trk inhibitors.[6]
21 --->0.02 (NTRK)Further optimization of these compounds could lead to the development of potent clinical candidates.[6]

Experimental Protocol: TrkA ELISA Enzyme Assay

The activity of the synthesized macrocyclic pyrazolo[1,5-a]pyrimidine derivatives was evaluated using the TrkA Elisa enzyme assay.[6] In this assay, the ability of the compounds to inhibit the phosphorylation of a substrate by the TrkA kinase is measured. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Kinase insert domain-containing receptor (KDR), also known as VEGFR2, is a key mediator of angiogenesis. A series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines has been identified as a new class of KDR kinase inhibitors.[7]

Table 2: SAR of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines as KDR Inhibitors

Compound IDR at C3R at C6KDR IC50 (nM)Key SAR Insights
1 --Screening leadStarting point for optimization.[7]
3g 4-methoxyphenyl3-thienyl19Potency was fully optimized with these substituents.[7]

Experimental Protocol: KDR Kinase Inhibition Assay

The inhibitory activity of the compounds against isolated KDR was determined using a kinase inhibition assay. The assay measures the ability of the compounds to block the phosphorylation of a substrate by the KDR enzyme. The IC50 values were calculated from the dose-response curves.[7]

The PI3K signaling pathway is frequently dysregulated in human cancers. Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of different PI3K isoforms.[8][9][10]

Table 3: SAR of Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors

Compound IDScaffold FeaturePI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Key SAR Insights
20e (IHMT-PI3K-315) Pyrazolopyridine4.09.1Potent and selective dual inhibitor of PI3Kγ and PI3Kδ.[8]
N-hydroxyethyl analogue Pyrazolo[1,5-a]pyridine with benzenesulfonohydrazide--Maintained p110α selectivity, unlike other substitutions.[9]
CPL302253 (54) 5-indole-pyrazolo[1,5-a]pyrimidine-2.8Highly potent and selective PI3Kδ inhibitor.[11]

Experimental Protocol: In Vitro PI3 Kinase Inhibition Assays

The inhibitory activity of the compounds against different PI3K isoforms (α, γ, δ) was evaluated using enzymatic assays.[11] These assays typically involve incubating the respective PI3K enzyme with the inhibitor and measuring the subsequent phosphorylation of the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

II. Pyrazolo[1,5-a]pyridine Derivatives as Anticancer Agents

Beyond kinase inhibition, pyrazolo[1,5-a]pyridine derivatives have demonstrated broader anti-proliferative activities against various cancer cell lines.[12]

A series of pyrazolo[1,5-a]pyrimidines with a phenyl amide moiety at the C-7 position has been shown to preferentially kill p21-deficient cancer cells.[12] The loss of p21 is a common event in human cancers and is associated with poor prognosis.[12]

Table 4: SAR of Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides

Compound FeatureBiological ActivityKey SAR Insights
Optimized phenyl amide at C-7Preferential killing of p21-deficient cellsThe specific substitution pattern on the phenyl amide is crucial for selective activity.[12]

Experimental Protocol: Cell Proliferation Assay

The anti-proliferative activity of the compounds was evaluated using an isogenic pair of cell lines, HCT116 (p21+/+) and 80S14 (p21-/-).[12] The differential sensitivity of these cell lines to the compounds was used to determine their selectivity towards p21-deficient cells.

III. Pyrazolo[1,5-a]pyridine Derivatives as Antitubercular Agents

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for the development of new antitubercular agents.[13][14]

Table 5: SAR of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents

Compound IDStructural FeatureMtb H37Rv MIC (µM)Key SAR Insights
1 -Hit from screeningStarting point for SAR exploration.[13]
Optimized Analogues Focused libraryImproved activityKey pharmacophoric features were identified, leading to substantial improvements in antitubercular activity.[13]

Experimental Protocol: Whole-Cell Screening against Mycobacterium tuberculosis

The antitubercular activity of the compounds was determined by high-throughput whole-cell screening against Mycobacterium tuberculosis (Mtb) H37Rv.[13] The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria, was determined.

IV. Synthetic Strategies

The synthesis of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of an aminopyrazole with a 1,3-dielectrophilic species.[3][13] Various synthetic methodologies have been developed, including multi-component reactions, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions, to generate diverse libraries of these compounds for SAR studies.[3][4][5]

G General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidines cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminopyrazole 5-Aminopyrazole Derivative cyclocondensation Cyclocondensation aminopyrazole->cyclocondensation dielectrophile 1,3-Dielectrophile (e.g., β-ketoester) dielectrophile->cyclocondensation product Pyrazolo[1,5-a]pyrimidine Derivative cyclocondensation->product

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

V. Signaling Pathway Inhibition

Pyrazolo[1,5-a]pyridine derivatives often exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine-based PI3K inhibitor.

G Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Inhibitor Pyrazolo[1,5-a]pyridine PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt pathway inhibition by pyrazolo[1,5-a]pyridines.

References

In Vivo Efficacy of Pyrazolopyridine Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo efficacy data for Pyrazolo[1,5-a]pyridine-4-carboxylic acid analogs. Therefore, this guide presents a comparative overview of the in vivo performance of closely related pyrazolopyridine and pyrazolopyrimidine derivatives to provide representative insights for researchers, scientists, and drug development professionals. The presented data highlights the potential of this class of compounds in oncology and inflammation.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo anti-inflammatory and anticancer activities of various pyrazolopyridine and pyrazolopyrimidine analogs.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazolopyridine Analogs

Compound ClassSpecific AnalogAnimal ModelAssayDoseEfficacyReference
Pyrazolopyridines derived from curcuminCompound 2Wistar RatsCarrageenan-induced paw edemaNot specifiedGood anti-inflammatory activity[1]
Pyrazole carboxylatesEthyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)Wistar RatsCarrageenan-induced paw edemaNot specifiedSignificant activity[2]
Pyrazole carboxylatesEthyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)Wistar RatsCarrageenan-induced paw edemaNot specifiedSignificant activity[2]

Table 2: In Vivo Anticancer Activity of Pyrazolopyridine Analogs

Compound ClassSpecific AnalogAnimal ModelTumor ModelDosing RegimenEfficacyReference
PyrazolopyridinesCompound 5Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)Not specifiedHighest efficacy among tested analogs[3]
4-chloro-pyridopyrazolopyrimidineCompound 4Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)Not specified47.62% inhibition of tumor growth[4]
N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazineCompound 6aSwiss Albino MiceEhrlich Ascites Carcinoma (EAC)Not specified47.86% inhibition of tumor growth[4]
Pyrazolo[3,4-d]pyrimidine-6-amine derivativesCompounds 47 & 48MicePC3 XenograftNot specifiedSignificantly reduced tumor growth[5]

Table 3: Pharmacokinetic Parameters of a Pyrazolo[3,4-b]pyridine Analog (Tracazolate)

SpeciesDoseRouteBioavailabilityt½ (β)Major Metabolite (Blood)Reference
RatNot specifiedOral, IVLow (>80% absorption)14 hrDe-esterified tracazolate[6]
DogNot specifiedOral, IVLow (>80% absorption)10 hrDe-esterified tracazolate[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general signaling pathway relevant to the anti-inflammatory activity of pyrazole derivatives and a typical workflow for in vivo anticancer efficacy studies.

experimental_workflow Experimental Workflow for In Vivo Anticancer Efficacy cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo Study cluster_analysis Data Analysis A Tumor Cell Culture (e.g., PC3, EAC) D Tumor Cell Implantation (Subcutaneous or Orthotopic) A->D B Animal Model Preparation (e.g., Nude Mice) B->D C Compound Formulation F Compound Administration (e.g., Oral, IP) C->F E Tumor Growth Monitoring D->E E->F When tumors reach a specific volume G Measurement of Tumor Volume and Body Weight F->G H Calculation of Tumor Growth Inhibition (TGI) G->H J Evaluation of Toxicity G->J I Statistical Analysis H->I

Caption: Workflow for a typical in vivo xenograft study.

signaling_pathway COX-2 Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Inflammatory Response Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 activates Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cleaved by PLA2 Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) converted by COX-2 COX-2 COX-2 Pain, Fever, Edema Pain, Fever, Edema Prostaglandins (PGE2)->Pain, Fever, Edema mediates Pyrazolopyridine Analogs Pyrazolopyridine Analogs Pyrazolopyridine Analogs->COX-2 inhibit

Caption: Inhibition of the COX-2 pathway by pyrazolopyridine analogs.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Cancer Xenograft Model

This protocol outlines the establishment of a xenograft tumor model in mice to evaluate the anticancer efficacy of test compounds.[7]

  • Cell Preparation:

    • Human cancer cells (e.g., PC3 for prostate cancer) are cultured in appropriate media until they reach 70-80% confluency.[7]

    • Cells are harvested, washed with PBS, and counted using a hemocytometer with trypan blue exclusion to ensure viability.[7]

    • The cells are resuspended in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 3 x 10^6 cells per injection volume (typically 100-300 µL).[7]

  • Animal Preparation and Tumor Implantation:

    • Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.[7]

    • The mice are acclimatized for 3-5 days before the experiment.[7]

    • The cell suspension is injected subcutaneously into the flank of each mouse.[7]

  • Compound Administration and Monitoring:

    • Tumor growth is monitored regularly by measuring tumor diameters with calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length/2.[7]

    • When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

    • The test compound, formulated in a suitable vehicle, is administered to the treatment group according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.

    • Tumor volumes and mouse body weights are measured throughout the study to assess efficacy and toxicity.

  • Data Analysis:

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Carrageenan-Induced Paw Edema Model

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[8][9][10]

  • Animal Preparation:

    • Adult rats (e.g., Wistar or Sprague-Dawley) are used for this assay.[10][11]

    • The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration and Induction of Inflammation:

    • The test compound or vehicle (for the control group) is administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.[8][10]

    • A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.[8][10]

  • Measurement of Paw Edema:

    • The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[8][10]

    • The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection.[10]

  • Data Analysis:

    • The percentage inhibition of edema is calculated for each treated group in comparison to the control group.

    • The results are analyzed statistically to evaluate the anti-inflammatory efficacy of the test compound. Pro-inflammatory markers like TNF-α, IL-6, and COX-2 levels in the paw tissue can also be measured to understand the mechanism of action.[12]

References

A Comparative Analysis of Pyrazolo[1,5-a]pyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Biological Performance of Pyrazolo[1,5-a]pyridine Isomers and Their Derivatives

The pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Isomeric variations of this scaffold have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and kinase inhibitory properties. This guide provides a comparative analysis of the biological activities of key pyrazolo[1,5-a]pyridine isomers, supported by quantitative data from various in vitro assays. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Anticancer Activity: A Tale of Potency Across Isomers

Derivatives of pyrazolo[1,5-a]pyridine and its isomers, such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine, have shown significant promise as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with some compounds exhibiting potent activity at nanomolar concentrations.

A study on pyrazolo[3,4-b]pyridine derivatives identified compound C03 as a potent inhibitor of Tropomyosin receptor kinase A (TRKA), with an IC50 value of 56 nM.[1] This compound also demonstrated significant antiproliferative activity against the Km-12 cancer cell line with an IC50 of 0.304 µM.[1] Another series of pyrazolo[3,4-b]pyridines were investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase, with compound 31 showing a remarkable IC50 of 2.596 nM.[2]

In the pyrazolo[1,5-a]pyrimidine series, a potent dual inhibitor of CDK2 and TRKA, compound 6t , was identified with IC50 values of 0.09 µM and 0.45 µM, respectively.[3] Furthermore, a series of 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues showed notable cytotoxicity against MCF-7 and Hep-2 cell lines, with compounds 6a-c displaying IC50 values in the range of 10.80–19.84 µM and 8.85–12.76 µM, respectively.[4]

The following tables summarize the in vitro anticancer activity of representative pyrazolopyridine isomers.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget/Cell LineIC50Reference
C03TRKA56 nM[1]
C03Km-120.304 µM[1]
31Mps12.596 nM[2]
8bA-549 (lung)2.9 µM[5]
8bHEPG2 (liver)2.6 µM[5]
8bHCT-116 (colon)2.3 µM[5]

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget/Cell LineIC50Reference
6tCDK20.09 µM[3]
6tTRKA0.45 µM[3]
6aMCF-719.84 ± 0.49 µM[4]
6bMCF-710.80 ± 0.36 µM[4]
6cMCF-712.11 ± 0.41 µM[4]
6aHep-212.76 ± 0.16 µM[4]
6bHep-28.85 ± 0.24 µM[4]
6cHep-210.29 ± 0.33 µM[4]

Kinase Inhibitory Activity: Targeting Key Signaling Pathways

The anticancer activity of many pyrazolopyridine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors. For instance, a series of these compounds were evaluated as TANK-binding kinase 1 (TBK1) inhibitors, with compound 15y exhibiting an exceptionally low IC50 of 0.2 nM.[6] Another study identified pyrazolo[3,4-b]pyridines as B-RafV600E inhibitors with low nanomolar IC50 values.[7]

Pyrazolo[1,5-a]pyridine derivatives have also shown significant kinase inhibitory potential. One study reported a potent c-Src tyrosine kinase (CSK) inhibitor with an IC50 of less than 3 nM.[7] Additionally, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent inhibitors of Pim-1, Pim-2, and Pim-3 kinases, with IC50 values in the nanomolar range.[7]

Table 3: Kinase Inhibitory Activity of Pyrazolopyridine Isomers

Isomer ScaffoldCompoundTarget KinaseIC50Reference
Pyrazolo[3,4-b]pyridine15yTBK10.2 nM[6]
Pyrazolo[3,4-b]pyridineNot specifiedB-RafV600ELow nM[7]
Pyrazolo[1,5-a]pyridine28CSK< 3 nM[7]
Pyrazolo[1,5-a]pyrimidineFrag-1Pim-11.3 µM[7]
Pyrazolo[1,5-a]pyrimidineFrag-1Pim-26 µM[7]
Pyrazolo[1,5-a]pyrimidineFrag-1Pim-31.8 µM[7]
Pyrazolo[1,5-a]pyrimidineFrag-2Pim-10.2 µM[7]
Pyrazolo[1,5-a]pyrimidineFrag-2Pim-20.8 µM[7]
Pyrazolo[1,5-a]pyrimidineFrag-2Pim-30.3 µM[7]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazolopyridine isomers have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

A study on pyrazolo[3,4-b]pyridine derivatives revealed that compound 2g exhibited impressive inhibitory activity against several drug-resistant bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), 8 µg/mL against vancomycin-resistant Enterococci (VRE), and 4 µg/mL against piperacillin-resistant Pseudomonas aeruginosa and extended-spectrum beta-lactamase-producing Escherichia coli.[8] Another investigation into this scaffold showed significant inhibitory effects against MRSA, with MICs ranging from 32 to 512 μg/mL.[9]

Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. One study reported a series of compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific MIC values were not detailed in the provided abstract.[10]

Table 4: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2gMethicillin-resistant S. aureus (MRSA)2[8]
2gVancomycin-resistant Enterococci (VRE)8[8]
2gPiperacillin-resistant P. aeruginosa4[8]
2gESBL-producing E. coli4[8]
Not specifiedMRSA32-512[9]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[11]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled substrate, and the test compound at various concentrations in a suitable kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Signal Detection: Stop the reaction and measure the fluorescence signal. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Spread the microbial suspension evenly over the surface of an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.[4][14][15]

Signaling Pathway Visualizations

The biological activities of pyrazolopyridine isomers are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanisms of action.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization synthesis Synthesis of Pyrazolopyridine Isomers cytotoxicity In Vitro Cytotoxicity (MTT Assay) synthesis->cytotoxicity Test Compounds antimicrobial Antimicrobial Screening (Agar Well Diffusion) synthesis->antimicrobial Test Compounds kinase_inhibition Kinase Inhibition Assay cytotoxicity->kinase_inhibition Active Compounds pathway_analysis Signaling Pathway Analysis kinase_inhibition->pathway_analysis Identify Targets sar Structure-Activity Relationship (SAR) pathway_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

General experimental workflow for evaluating pyrazolopyridine isomers.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream inhibitor Pyrazolopyridine Kinase Inhibitor inhibitor->pi3k Inhibition

Inhibition of the PI3K/Akt signaling pathway by pyrazolopyridine derivatives.

mapk_pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (Cell Proliferation, Differentiation) erk->transcription inhibitor Pyrazolopyridine Kinase Inhibitor inhibitor->raf Inhibition

References

Benchmarking Pyrazolo[1,5-a]pyridine Derivatives Against Approved Kinase Inhibitors: An In Vitro Comparison Targeting AXL Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Notably, this heterocyclic system is a versatile kinase inhibitor, with derivatives showing activity against various cancer-related kinases such as AXL, c-MET, and IRAK4.[3][4] The AXL receptor tyrosine kinase, in particular, is a critical mediator of tumor progression, metastasis, and therapeutic resistance, making it a prime target for novel cancer therapies.[5][6]

This guide provides a comparative analysis of a representative Pyrazolo[1,5-a]pyridine-based AXL inhibitor, Bemcentinib (BGB324), against the approved multi-kinase inhibitor, Cabozantinib, which also targets AXL.[7][8] Bemcentinib is a selective AXL inhibitor with an IC50 of 14 nM.[8] Cabozantinib is a potent inhibitor of several tyrosine kinases including AXL, MET, and VEGFR2.[9][] This comparison aims to offer researchers and drug development professionals a clear, data-driven perspective on the in vitro performance of the Pyrazolo[1,5-a]pyridine scaffold against an established therapeutic agent. The data presented herein is based on publicly available information and is intended for informational and research purposes.

Comparative Analysis of AXL Kinase Inhibition

The following table summarizes the in vitro potency of Bemcentinib and Cabozantinib against the AXL receptor tyrosine kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundChemical ClassTarget KinaseIC50 (nM)
Bemcentinib (BGB324) Pyrazolo[1,5-a]pyridineAXL14
Cabozantinib Quinoline-carboxamideAXL7

Note: IC50 values are sourced from publicly available scientific literature and may vary depending on the specific assay conditions.[8][]

Experimental Protocols

A standardized in vitro kinase assay is crucial for the accurate determination of inhibitory activity. Below is a representative protocol for a biochemical kinase assay to determine the IC50 values of test compounds against AXL kinase.

In Vitro AXL Kinase Inhibition Assay Protocol

This protocol outlines a common method for measuring the inhibition of AXL kinase activity using a luminescence-based assay that quantifies ATP consumption.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • Recombinant AXL Kinase: Dilute recombinant human AXL kinase to a working concentration in kinase buffer. The optimal concentration should be determined empirically.
  • Substrate: Prepare a solution of a suitable peptide substrate for AXL kinase in kinase buffer.
  • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Km for AXL kinase.
  • Test Compounds: Prepare a serial dilution of the test compounds (e.g., Pyrazolo[1,5-a]pyridine-4-carboxylic acid, Bemcentinib, Cabozantinib) in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
  • Detection Reagent: Use a commercial ADP-Glo™ Kinase Assay kit (Promega) or similar, which contains ADP-Glo™ Reagent and Kinase Detection Reagent.

2. Kinase Reaction:

  • Add 2.5 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.
  • Add 2.5 µL of the diluted AXL kinase solution to each well.
  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
  • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate the plate at room temperature for 30 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

The AXL receptor tyrosine kinase is a key player in several signaling cascades that promote cell survival, proliferation, migration, and invasion.[2][11] Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, leading to the activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT.[1][6]

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) AXL->MAPK_pathway JAK_STAT JAK/STAT AXL->JAK_STAT AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Migration_Invasion Migration & Invasion AKT->Migration_Invasion Drug_Resistance Drug Resistance AKT->Drug_Resistance MAPK_pathway->Cell_Survival MAPK_pathway->Migration_Invasion JAK_STAT->Cell_Survival Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep compound_plate Compound/ Vehicle Plating reagent_prep->compound_plate add_kinase Add AXL Kinase compound_plate->add_kinase pre_incubation Pre-incubation (15-30 min) add_kinase->pre_incubation add_atp_substrate Add ATP/ Substrate pre_incubation->add_atp_substrate kinase_reaction Kinase Reaction (60 min) add_atp_substrate->kinase_reaction add_adp_glo Add ADP-Glo™ Reagent kinase_reaction->add_adp_glo atp_depletion ATP Depletion (40 min) add_adp_glo->atp_depletion add_detection Add Detection Reagent atp_depletion->add_detection luminescence_gen Luminescence Generation (30 min) add_detection->luminescence_gen read_plate Read Plate luminescence_gen->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Cores in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the properties and therapeutic potential of a lead compound. Among the myriad of privileged structures, pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines have emerged as versatile and valuable cores in medicinal chemistry. This guide provides an objective, data-driven comparison of these two isomeric scaffolds, summarizing their synthesis, chemical properties, and biological activities to aid in the rational design of novel therapeutics.

The pyrazolopyridine framework, resulting from the fusion of a pyrazole and a pyridine ring, gives rise to five possible isomers, with the [1,5-a] and [3,4-b] fused systems being of significant interest in drug discovery.[1] While both scaffolds are recognized as purine bioisosteres and can effectively act as hinge-binding cores in kinase inhibitors, their distinct electronic and steric properties often lead to different biological activities and structure-activity relationships (SAR).

General Properties and Synthesis

The arrangement of the nitrogen atoms in the bicyclic systems of pyrazolo[1,5-a]pyridine and 1H-pyrazolo[3,4-b]pyridine results in different electronic distributions and hydrogen bonding capabilities, which in turn affect their interactions with biological targets.

Pyrazolo[1,5-a]pyridine is characterized by a bridgehead nitrogen atom. Its synthesis often involves the cyclization of N-aminopyridinium salts with various reagents. A common strategy is the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.

Pyrazolo[3,4-b]pyridine features a non-bridgehead nitrogen in the pyrazole ring. The 1H-tautomer is generally more stable than the 2H-tautomer.[1] Synthetic routes to this core frequently involve the construction of the pyridine ring onto a pre-existing pyrazole, for example, through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1]

Comparative Biological Activities

Pyrazolo[1,5-a]pyridine Core: Notable Activities

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have shown significant promise as antitubercular agents and kinase inhibitors.

Compound Class Target Key Activities Reference
Pyrazolo[1,5-a]pyridine-3-carboxamidesUndisclosedPotent activity against drug-susceptible (H37Rv) and multidrug-resistant Mtb strains (low nanomolar MIC values).[2]
Pyrazolo[1,5-a]pyrimidine DerivativesProtein Kinases (e.g., CK2, EGFR, B-Raf, MEK, CDKs)Act as ATP-competitive and allosteric inhibitors; show promise in non-small cell lung cancer and melanoma.[3]
Picolinamide-substituted Pyrazolo[1,5-a]pyrimidinesTrkAExcellent enzymatic inhibition with IC50 values as low as 1.7 nM.[4]
Pyrazolo[3,4-b]pyridine Core: Notable Activities

The pyrazolo[3,4-b]pyridine core is a prominent scaffold for a diverse range of kinase inhibitors and other therapeutic agents.

Compound Class Target Key Activities Reference
Pyrazolo[3,4-b]pyridine DerivativesTropomyosin receptor kinases (TRKs)Nanomolar inhibitory activity against TRKA; compound C03 showed an IC50 of 56 nM.[5][6]
1H-Pyrazolo[3,4-b]pyridine DerivativesTANK-binding kinase 1 (TBK1)Potent inhibition with IC50 values as low as 0.2 nM (compound 15y).[7][8]
Combretastatin A-4 AnaloguesTubulin PolymerizationSignificant antiproliferative effects against various cancer cell lines; compound 6n induces G2/M phase cell cycle arrest.[9]
Pyrazolo[3,4-b]pyridine DerivativesAdenosine 5'-monophosphate-activated protein kinase (AMPK)Potent enzyme activators with potential for treating metabolic diseases.[10]
Pyrazolo[3,4-b]pyridine DerivativesTopoisomerase IIαPotent antiproliferative activity across a broad range of cancer cell lines.[11]

Signaling Pathway Visualization

To illustrate the biological context of these scaffolds, the following diagrams depict key signaling pathways where pyrazolopyridine-based inhibitors have shown activity.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (e.g., NGF) Ligand (e.g., NGF) TRK_Receptor TRK Receptor Ligand (e.g., NGF)->TRK_Receptor Binds RAS RAS TRK_Receptor->RAS Activates PI3K PI3K TRK_Receptor->PI3K PLCg PLCg TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription_Factors Cell_Survival Cell_Survival Transcription_Factors->Cell_Survival Proliferation Proliferation Transcription_Factors->Proliferation Differentiation Differentiation Transcription_Factors->Differentiation Pyrazolo_3_4_b_pyridine_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_3_4_b_pyridine_Inhibitor->TRK_Receptor

Caption: TRK Signaling Pathway and Inhibition by Pyrazolo[3,4-b]pyridine Derivatives.

TBK1_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs/DAMPs PAMPs/DAMPs Receptors Pattern Recognition Receptors (PRRs) PAMPs/DAMPs->Receptors Activate Adaptors Adaptor Proteins (e.g., STING, TRIF) Receptors->Adaptors Recruit TBK1 TBK1 Adaptors->TBK1 Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P Phosphorylated IRF3 IRF3->IRF3_P IRF3_dimer IRF3 Dimer IRF3_P->IRF3_dimer Dimerizes and Translocates Pyrazolo_3_4_b_pyridine_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_3_4_b_pyridine_Inhibitor->TBK1 Inhibits Gene_Expression Type I IFN Gene Expression IRF3_dimer->Gene_Expression Induces

Caption: TBK1 Signaling in Innate Immunity and its Inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of chemical scaffolds. Below is a representative protocol for an in vitro kinase inhibition assay, a key experiment for evaluating many pyrazolopyridine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from methodologies used for evaluating TRK inhibitors and provides a framework for assessing the potency of compounds against a target kinase.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., TRKA)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (serially diluted in DMSO)

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin

  • 384-well low-volume white plates

  • Plate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or DMSO (as a control) to the appropriate wells of the 384-well plate.

    • Add 4 µL of the kinase/biotinylated substrate mixture in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 4 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Add 5 µL of the Europium cryptate-labeled antibody solution to each well.

    • Add 5 µL of the XL665-conjugated streptavidin solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.

    • The percent inhibition is calculated relative to the high (no enzyme or no ATP) and low (DMSO vehicle) controls.

    • Determine the IC50 values by fitting the dose-response curves using a non-linear regression model.

Conclusion

Both pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine cores represent privileged scaffolds in medicinal chemistry, each with a distinct profile of biological activities. The available literature suggests that the pyrazolo[3,4-b]pyridine core has been more extensively explored as a versatile kinase inhibitor scaffold, with derivatives targeting a wide array of kinases including TRKs, TBK1, and FGFR. In contrast, the pyrazolo[1,5-a]pyridine scaffold has demonstrated significant potential in the development of antitubercular agents, in addition to its role in kinase inhibition.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired SAR. This guide provides a foundational understanding of their comparative strengths and applications, empowering researchers to make more informed decisions in the design and development of novel therapeutics. Future research involving the direct, systematic comparison of analogously substituted derivatives of both scaffolds would be invaluable for a more definitive understanding of their relative merits.

References

A Comparative Guide to Target Deconvolution Strategies for Novel Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitory activity.[1][2] Identifying the specific molecular targets of novel pyrazolo[1,5-a]pyridine derivatives is a critical step in drug discovery, essential for understanding their mechanism of action, predicting potential off-target effects, and developing safer, more effective therapeutics.[3] This guide provides a comparative overview of common target deconvolution strategies, presenting a hypothetical case study of a novel pyrazolo[1,5-a]pyridine kinase inhibitor, "PzP-KinaseInhibitor," to illustrate the application and expected outcomes of each method.

Comparative Analysis of Target Deconvolution Strategies

The selection of a target deconvolution strategy depends on various factors, including the properties of the small molecule, the availability of resources, and the specific research question. Here, we compare three prevalent experimental approaches—Affinity Chromatography-Mass Spectrometry (AC-MS), Chemical Proteomics (Probe-based), and Cellular Thermal Shift Assay (CETSA)—alongside computational prediction methods.

Strategy Principle Typical Throughput Key Advantages Key Limitations Hypothetical Results for PzP-KinaseInhibitor
Affinity Chromatography - Mass Spectrometry (AC-MS) Immobilized small molecule captures interacting proteins from cell lysates.[3]Low to MediumDirect identification of binding partners; well-established methodology.Requires chemical modification for immobilization, which may alter binding; risk of identifying non-specific binders.[4]Identified 58 potential interactors, with known kinase targets CDK2 and PI3Kα showing high spectral counts.
Chemical Proteomics (Probe-based) A modified version of the compound (probe) with a reporter tag is used to label and enrich target proteins.[5][6]MediumCan be performed in more complex biological systems (e.g., living cells); photo-affinity probes can capture transient interactions.[7]Probe synthesis can be complex; the reporter tag might interfere with binding.Identified 45 potential targets, with strong enrichment of CDK2 and moderate enrichment of MAPK1.
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of proteins upon ligand binding.[6]Low to MediumLabel-free method, no modification of the compound needed; confirms direct target engagement in a cellular context.[8]Not suitable for all targets; requires specific antibodies for validation by Western blot.Demonstrated a significant thermal shift for CDK2 at low micromolar concentrations, confirming direct engagement. No significant shift was observed for PI3Kα.
Computational Prediction In silico methods, such as docking and ligand-based similarity searches, predict potential targets based on compound structure and target databases.HighRapid and cost-effective; can prioritize experimental approaches.Predictions require experimental validation; accuracy depends on the quality of databases and algorithms.Predicted high binding affinity for multiple kinases, including CDK family members, PI3Ks, and MAPKs.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of target deconvolution experiments. Below are representative protocols for the key strategies discussed.

Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol

This protocol outlines the steps for identifying protein targets of PzP-KinaseInhibitor using an immobilized ligand.

a. Synthesis of Immobilized PzP-KinaseInhibitor:

  • Synthesize a derivative of PzP-KinaseInhibitor with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

  • Covalently attach the linker-modified PzP-KinaseInhibitor to NHS-activated Sepharose beads according to the manufacturer's protocol.

  • Prepare control beads by blocking the reactive groups on the Sepharose with a small, inert molecule (e.g., ethanolamine).

b. Cell Lysis and Protein Extraction:

  • Culture a relevant cell line (e.g., a human cancer cell line with known kinase dependencies) to approximately 80-90% confluency.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteome.

c. Affinity Pull-down:

  • Incubate the cleared cell lysate with the PzP-KinaseInhibitor-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer) and boiling.

d. Mass Spectrometry Analysis:

  • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain.

  • Excise unique protein bands from the PzP-KinaseInhibitor lane for in-gel digestion with trypsin.

  • Alternatively, perform in-solution trypsin digestion of the entire eluate.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify proteins using a database search algorithm (e.g., Mascot, Sequest) and compare the results from the PzP-KinaseInhibitor and control pull-downs to identify specific binders.

Chemical Proteomics Workflow

This workflow describes the use of a clickable photo-affinity probe of PzP-KinaseInhibitor to identify its cellular targets.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol details the steps to confirm the direct binding of PzP-KinaseInhibitor to its target proteins in a cellular environment.

a. Cell Treatment:

  • Culture cells to a high density and harvest them.

  • Resuspend the cells in a suitable buffer and divide them into two aliquots.

  • Treat one aliquot with PzP-KinaseInhibitor at a final concentration determined by its cellular potency, and the other with a vehicle control (e.g., DMSO).

  • Incubate for a sufficient time to allow the compound to engage with its targets.

b. Thermal Challenge:

  • Lyse the cells by freeze-thaw cycles.

  • Divide the lysates from both the treated and control groups into several smaller aliquots.

  • Heat each aliquot to a different temperature for a fixed duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

  • Centrifuge the heated lysates to separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins.

c. Protein Detection:

  • Collect the supernatant from each sample.

  • Analyze the levels of the suspected target protein (e.g., CDK2) in the soluble fractions by Western blotting using a specific antibody.

  • Quantify the band intensities to generate a melting curve for the protein in the presence and absence of PzP-KinaseInhibitor. A shift in the melting curve indicates direct target engagement.

Signaling Pathway Visualization

Pyrazolo[1,5-a]pyridine compounds frequently target kinases involved in critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways.[1][9] Understanding these pathways is essential for contextualizing the effects of novel inhibitors.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates

MAPK Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Pyrazolo[1,5-a]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Pyrazolo[1,5-a]pyridine-4-carboxylic acid and structurally similar compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of analogous chemical structures and general best practices for handling acidic, potentially hazardous laboratory chemicals. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2]To protect eyes and face from splashes and airborne particles.[1] Safety glasses must be worn beneath a face shield.[2]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][3] A chemical-resistant lab coat or apron.[1]To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when handling the powder outside of a chemical fume hood or if dust is generated.[1][4]To protect against the inhalation of harmful dust and vapors.[1]
Foot Protection Closed-toe shoes.[1]To protect feet from spills.[1]

Operational Plan

Adherence to a strict operational plan is crucial for ensuring laboratory safety.

Engineering Controls:

  • Chemical Fume Hood: Always handle this compound powder and any solutions inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory is well-ventilated.[1]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1]

Work Practices:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][5][6] Avoid inhaling dust or vapors.[1]

  • Handling: Do not eat, drink, or smoke in areas where the chemical is handled.[7][8] Wash hands thoroughly after handling.[7][8][9]

  • Transport: When moving the compound, use secondary containment to prevent spills.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[4][7][8] Keep away from incompatible materials such as strong oxidizing agents.[4][7]

Disposal Plan

Chemical waste must be managed to ensure the safety of personnel and the environment.

  • Waste Collection: Collect all waste containing this compound, including contaminated disposables like gloves and paper towels, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[4][7][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain. In some cases, the material can be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE risk_assessment->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.